molecular formula C11H12O3 B010140 Ethyl 2-acetylbenzoate CAS No. 103935-10-0

Ethyl 2-acetylbenzoate

Cat. No.: B010140
CAS No.: 103935-10-0
M. Wt: 192.21 g/mol
InChI Key: YCJSSCAQCRQQJT-UHFFFAOYSA-N
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Description

Ethyl 2-acetylbenzoate (CAS 103935-10-0) is an organic ester compound with the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol. This reagent features a benzoate core functionalized with an acetyl group, making it a valuable building block in organic synthesis and pharmaceutical research. Research Applications and Value: Pharmaceutical Intermediate: Serves as a key precursor in the synthesis of complex molecules. Recent studies highlight the potential of phenylthio-ethyl benzoate derivatives, which are synthesized from similar benzoate cores, for their antidiabetic, antioxidant, and anti-obesity activities . These derivatives have shown promising results in inhibiting enzymes like α-amylase and α-glucosidase, which are key targets in diabetes research . The structure of this compound, characterized by its aromatic ring and carbonyl groups, makes it a versatile scaffold for designing novel bioactive compounds and for use in molecular docking studies to investigate enzyme interactions . Physical-Chemical Properties: CAS Number: 103935-10-0 Molecular Formula: C 11 H 12 O 3 Molecular Weight: 192.21 g/mol Density: 1.1±0.1 g/cm³ Boiling Point: 301.0±25.0 °C at 760 mmHg Flash Point: 130.9±23.2 °C Handling and Storage: For optimal stability, this product should be stored under an inert atmosphere at room temperature . As a general laboratory safety practice, use appropriate personal protective equipment (PPE). Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Notice: This product is intended for research purposes only and is not classified as a pharmaceutical. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSSCAQCRQQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384094
Record name ethyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103935-10-0
Record name ethyl 2-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-acetylbenzoate (C₁₁H₁₂O₃): Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Ethyl 2-acetylbenzoate is a bifunctional aromatic compound featuring both an ester and a ketone moiety in a sterically demanding ortho relationship. This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. While the individual functional groups exhibit predictable reactivity, their proximity enables powerful intramolecular cyclization reactions, providing efficient access to complex heterocyclic scaffolds. This guide offers a comprehensive overview of the synthesis, physicochemical properties, characteristic reactivity, and synthetic applications of this compound, with a particular focus on its role in constructing molecular frameworks relevant to drug discovery and materials science.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₂O₃, is a keto-ester that serves as a pivotal intermediate in organic synthesis.[1] Its structure, containing an electrophilic ketone and an ester group on adjacent positions of a benzene ring, is primed for sequential or tandem reactions. The true synthetic power of this molecule lies in the cooperative reactivity of these groups, which allows for the streamlined construction of fused ring systems like phthalides and isoquinolones. These heterocyclic cores are prevalent in a vast number of biologically active natural products and pharmaceutical agents, making this compound a key target for researchers in medicinal chemistry.[2][3][4]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

The key physical properties are summarized in the table below. The high boiling point is characteristic of a polar, aromatic compound of its molecular weight.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1][5]
CAS Number 103935-10-0[1][5]
Appearance Colorless to pale yellow liquid (predicted)
Density ~1.1 g/cm³[5]
Boiling Point 97-99 °C @ 0.3 mmHg 301.0 °C @ 760 mmHg[1][5]
Flash Point ~130.9 °C[5]
SMILES CCOC(=O)c1ccccc1C(C)=O[1]
InChIKey YCJSSCAQCRQQJT-UHFFFAOYSA-N[1]
Spectroscopic Signature Analysis

While extensive published spectra for this specific molecule are scarce, its spectral characteristics can be reliably predicted based on its functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: A complex multiplet pattern between δ 7.2-8.0 ppm for the four protons on the disubstituted benzene ring.

    • Ethyl Ester Group: A quartet around δ 4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.4 ppm (3H, -O-CH₂-CH₃ ).

    • Acetyl Group: A sharp singlet around δ 2.6 ppm (3H, -C(=O)-CH₃ ), characteristic of a methyl ketone.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal key resonances:

    • Carbonyl Carbons: Two signals in the downfield region; the ketone carbonyl (~195-200 ppm) and the ester carbonyl (~165-170 ppm).

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • Ethyl and Acetyl Carbons: Resonances for the O-CH₂, O-CH₂-CH₃, and the acetyl CH₃ carbons in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups:

    • C=O Stretching: Two distinct and strong absorption bands are expected. The ester carbonyl stretch typically appears around 1720-1740 cm⁻¹, while the aryl ketone carbonyl stretch appears at a lower wavenumber, around 1680-1700 cm⁻¹.[6]

    • C-O Stretching: A strong band for the ester C-O bond will be present in the 1100-1300 cm⁻¹ region.

    • Aromatic C-H and C=C: Bands corresponding to aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹).

Synthesis of this compound

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-acetylbenzoic acid.[7] This classic acid-catalyzed reaction is an equilibrium process.

Causality of Experimental Design

The reaction is governed by Le Chatelier's principle.[7] To achieve a high yield, the equilibrium must be shifted towards the product side. This is accomplished by two key strategies:

  • Using an Excess of a Reactant: Employing ethanol as both the reactant and the solvent provides a large molar excess, driving the reaction forward.[8]

  • Removal of Water: The water produced during the reaction can be removed, typically by azeotropic distillation using a Dean-Stark apparatus, although for many lab-scale preparations, the large excess of alcohol is sufficient.[7]

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[9][10] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Acetylbenzoic Acid C1 H₂SO₄ (catalyst) P This compound R1->P Fischer Esterification R2 Ethanol (Excess) R2->P Fischer Esterification C2 Reflux Workup Aqueous Workup (Neutralization & Extraction) P->Workup Purify Purification (Vacuum Distillation) Workup->Purify Final Pure Product Purify->Final

Diagram 1: General workflow for the synthesis of this compound.
Representative Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzoic acid (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 eq, serving as solvent and reagent).

  • Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[11]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the dual reactivity of its functional groups, particularly their ability to participate in intramolecular reactions to form valuable heterocyclic structures.

Selective Reduction and Intramolecular Cyclization: Synthesis of Phthalides

Phthalides (isobenzofuranones) are a class of compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[4][12] this compound is an excellent precursor to 3-methylphthalide.

The key to this transformation is the selective reduction of the ketone in the presence of the ester. Sodium borohydride (NaBH₄) is the ideal reagent for this, as it is a mild reducing agent that readily reduces ketones but typically does not reduce esters under standard conditions. The resulting hydroxy-ester intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of 3-methylphthalide.

Diagram 2: Synthesis of 3-Methylphthalide from this compound.
Condensation Reactions: A Route to Isoquinolones

Isoquinoline and its derivatives are another privileged scaffold in medicinal chemistry, forming the core of many alkaloids and drugs with activities including anti-cancer, anti-microbial, and anti-inflammatory properties.[2][13] this compound can be converted into isoquinolone derivatives through condensation with primary amines or ammonia.[14]

In this transformation, the amine first reacts with the more electrophilic ketone to form an enamine or imine intermediate. Subsequent intramolecular attack of the nitrogen atom onto the ester carbonyl, followed by elimination of ethanol, results in the formation of the heterocyclic isoquinolone ring system. This reaction is typically catalyzed by acid.[14]

Applications in Drug Development and Materials Science

The primary application of this compound for drug development professionals is its role as a precursor to the phthalide and isoquinolone ring systems.

  • Phthalide Scaffolds: Naturally occurring phthalides are known for their neuroprotective and cardiovascular benefits.[4] Synthetic phthalide derivatives are explored for their potential as anti-convulsants, anti-inflammatory agents, and anti-platelet agents.[12] The ability to easily synthesize the 3-methylphthalide core provides a starting point for further functionalization and the development of new chemical entities.

  • Isoquinolone Scaffolds: The isoquinoline core is present in numerous FDA-approved drugs and natural alkaloids like morphine and codeine.[2] Synthetic isoquinolones are investigated for a vast array of therapeutic applications, including as enzyme inhibitors, anti-cancer agents, and anti-viral compounds.[15]

Safety and Handling

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place away from strong oxidizing agents and strong bases. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is more than a simple aromatic compound; it is a powerful and versatile synthetic intermediate. Its value lies in the ortho-positioning of its ketone and ester functionalities, which enables efficient intramolecular cyclization reactions. This capability provides a direct and reliable pathway to phthalide and isoquinolone scaffolds, which are of significant and ongoing interest in the fields of medicinal chemistry and drug development. A thorough understanding of its synthesis and reactivity allows researchers to leverage this unique building block for the construction of complex and biologically relevant molecules.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Retrieved from [Link]

  • PubMed. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2025). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. Retrieved from [Link]

  • Studocu. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

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Sources

Introduction: Characterizing a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Boiling Point of Ethyl 2-acetylbenzoate

This compound (CAS No. 103935-10-0) is a substituted aromatic keto-ester of significant interest in synthetic organic chemistry.[1][2][3] Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures. Accurate characterization of its physical properties is paramount for its synthesis, purification, and subsequent use in drug development and materials science.

The boiling point is a fundamental and critical physical constant. It not only serves as an indicator of purity but also dictates the appropriate conditions for purification by distillation. This guide provides a comprehensive analysis of the boiling point of this compound, the underlying physicochemical principles, and detailed methodologies for its accurate experimental determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below. Understanding these properties provides context for its behavior during heating and distillation.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 103935-10-0ChemSynthesis[1]
Molecular Formula C₁₁H₁₂O₃PubChem[2]
Molecular Weight 192.21 g/mol PubChem[2]
Boiling Point 97-99 °C (at 0.3 mmHg)ChemSynthesis[1]
301.0 ± 25.0 °C (at 760 mmHg, Predicted)ChemSRC[3]
SMILES CCOC(=O)C1=CC=CC=C1C(=O)CPubChem[2]

The significant difference between the experimentally measured boiling point under vacuum (97-99 °C at 0.3 mmHg) and the predicted boiling point at atmospheric pressure (301.0 °C at 760 mmHg) is a critical consideration.[1][3] High molecular weight, polar organic molecules often decompose at their atmospheric boiling points. Therefore, vacuum distillation is the required method for purification, allowing the substance to boil at a much lower temperature, thus preventing thermal degradation.

Factors Influencing the Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several molecular factors dictate this property for this compound:

  • Intermolecular Forces: As a polar molecule, this compound exhibits dipole-dipole interactions due to the presence of the carbonyl groups in the ester and ketone functionalities. It also possesses London dispersion forces, which increase with molecular size and surface area. These combined forces are relatively strong, requiring significant thermal energy to overcome, leading to a high boiling point.

  • Molecular Weight: With a molecular weight of 192.21 g/mol , this compound is a moderately sized molecule.[1][2] Generally, as molecular weight increases within a homologous series, the boiling point also increases due to stronger London dispersion forces.

  • Lack of Hydrogen Bonding: Unlike alcohols or carboxylic acids, this compound cannot act as a hydrogen bond donor. This means its boiling point is lower than that of a comparable molecule, such as 2-acetylbenzoic acid, which can form strong intermolecular hydrogen bonds.

  • External Pressure: The external pressure is the most critical experimental parameter. As the external pressure is lowered, the vapor pressure required for boiling is reached at a lower temperature. This relationship is fundamental to the technique of vacuum distillation, which is essential for purifying thermally sensitive compounds like this compound.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for both identification and assessment of purity. The choice of method depends on the quantity of the sample available.

Method 1: Microscale Determination using a Thiele Tube (Small Sample Volume)

For small quantities (<1 mL), the Thiele tube method provides an efficient means of determining the boiling point. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.

  • Sample Preparation: A small amount of this compound is placed into a small test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling mineral oil.[4]

  • Heating: The side arm of the Thiele tube is gently heated.[4] This design allows for uniform heating of the oil via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon further heating, the liquid will begin to boil, and its vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[4][5]

  • Boiling Point Identification: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the pressure inside the capillary tube equals the external atmospheric pressure, at which point the liquid is drawn up into the capillary tube.[4][5]

  • Record Pressure: The ambient barometric pressure must be recorded alongside the observed boiling point for accurate reporting.

Thiele_Tube_Setup cluster_Thiele Thiele Tube Apparatus thiele Thiele Tube (Mineral Oil) thermometer Thermometer sample_tube Sample Tube with This compound thermometer->sample_tube Attached capillary Inverted Capillary Tube sample_tube->capillary Inside heat Heat Source (Bunsen Burner) heat->thiele Gently Heat Side Arm observer Observer observer->capillary Watches for bubble stream & liquid entry upon cooling

Caption: Workflow for microscale boiling point determination using a Thiele tube.

Method 2: Boiling Point Determination via Distillation (Preparative Scale)

When purifying a larger quantity of this compound (>5 mL), the boiling point can be determined directly during the purification process. Given the high atmospheric boiling point, this must be performed under reduced pressure (vacuum distillation).

  • Apparatus Assembly: A standard vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints must be properly sealed to maintain a vacuum.

  • Sample Introduction: The crude this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., ~0.3 mmHg). The pressure should be monitored with a manometer.

  • Heating: The distilling flask is heated gently using a heating mantle.

  • Distillation and Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid. The temperature range over which the majority of the product distills is recorded as the boiling point range at that specific pressure.[4]

Vacuum_Distillation flask Round-Bottom Flask Crude this compound Stir Bar claisen Claisen Adapter flask->claisen thermometer Thermometer claisen->thermometer condenser condenser claisen->condenser vacuum To Vacuum & Manometer claisen->vacuum receiver Receiving Flask Purified Product condenser->receiver heat Heating Mantle heat->flask

Caption: Schematic of a vacuum distillation apparatus for purification.

Context: Synthesis and Purification

The determination of the boiling point is intrinsically linked to the synthesis and purification of this compound. A common synthetic route is the Fischer esterification of 2-acetylbenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[6]

Following the reaction, the crude product is typically a mixture containing unreacted starting materials, the ester product, and side products. Purification is achieved by:

  • Workup: The reaction mixture is neutralized (e.g., with sodium bicarbonate solution) and extracted with an organic solvent.

  • Drying: The organic layer is dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The solvent is removed, and the crude ester is purified by vacuum distillation.

During this distillation, a sharp and constant boiling point range is a strong indicator of the compound's purity.[7] Fractions collected outside of the expected range (97-99 °C at 0.3 mmHg) are likely to be impurities.[1]

Conclusion

The boiling point of this compound is a crucial parameter for its handling, purification, and quality assessment in research and development. Due to its thermal sensitivity, the most relevant and practical boiling point is that measured under reduced pressure, which is experimentally determined to be 97-99 °C at 0.3 mmHg.[1] For professionals in drug development and chemical synthesis, a thorough understanding of the factors influencing this property and the precise experimental methods for its determination—particularly vacuum distillation—is essential for achieving high purity and ensuring the integrity of this valuable synthetic intermediate.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSRC. (2025). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • JoVE. (2020). Boiling Points. Retrieved from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

  • Quora. (2023). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for ethyl 2-acetylbenzoate (C₁₁H₁₂O₃), a key intermediate in various synthetic applications. Intended for researchers and professionals in chemical and pharmaceutical development, this document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide offers field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral features. Each section includes a self-validating, detailed experimental protocol, ensuring reproducibility and scientific integrity.

Introduction: The Molecular Profile of this compound

This compound is an aromatic keto-ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] Its structure, featuring an ethyl ester and an acetyl group in an ortho-relationship on a benzene ring, presents a unique electronic and steric environment. This arrangement is critical to its reactivity and is the foundation for interpreting its spectroscopic signature. Understanding these signatures is paramount for confirming identity, assessing purity, and elucidating reaction mechanisms in synthetic workflows.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.21 g/mol [1][2]
CAS Number 103935-10-0[2][3]
Boiling Point 301.0 ± 25.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Exact Mass 192.078644 Da[1][2]

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, it allows for the unambiguous assignment of each proton based on its chemical environment, multiplicity (splitting pattern), and integral value.

Field-Proven Experimental Protocol: ¹H NMR

Causality Statement: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar analytes like this compound due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A concentration of 10-15 mg in 0.6 mL of solvent provides an optimal signal-to-noise ratio for a high-field (≥300 MHz) instrument without causing significant line broadening from viscosity effects.[4]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Filter the solution through a pipette fitted with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Sequence: Standard single pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

    • Number of Scans (ns): 16. This is sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Receiver Gain: Set automatically by the instrument.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum automatically and manually adjust as needed.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize to a known proton count (e.g., the 3H singlet of the acetyl group).

¹H NMR Data Summary

Table 2: ¹H NMR Signal Assignments for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.95dd1H~7.8, 1.5Ar-H (H-6)
~7.55td1H~7.5, 1.5Ar-H (H-4)
~7.45t1H~7.5Ar-H (H-5)
~7.35d1H~7.8Ar-H (H-3)
4.40q2H7.1-O-CH₂ -CH₃
2.55s3H--C(O)-CH₃
1.38t3H7.1-O-CH₂-CH₃

Note: Exact chemical shifts can vary slightly between instruments and sample concentrations. Aromatic proton assignments are based on expected electronic effects and coupling patterns.

Spectral Interpretation

The ¹H NMR spectrum is highly informative. The downfield region (7.3-8.0 ppm) contains four distinct signals corresponding to the aromatic protons, confirming the 1,2-disubstitution pattern. The proton ortho to the ester (H-6) is shifted furthest downfield due to the anisotropic effect of the carbonyl group. The ethyl group of the ester gives rise to a characteristic quartet at 4.40 ppm and a triplet at 1.38 ppm, with a coupling constant of 7.1 Hz. The most shielded aliphatic signal is the sharp singlet at 2.55 ppm, integrating to three protons, which is unequivocally assigned to the acetyl methyl group.

Caption: ¹H NMR assignments for this compound.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and structural verification.

Field-Proven Experimental Protocol: ¹³C NMR

Causality Statement: A higher sample concentration (50-75 mg) is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.[4] The use of a proton-decoupled pulse sequence (e.g., zgpg30) simplifies the spectrum by collapsing all C-H couplings into singlets, making peak assignment more straightforward.

  • Sample Preparation:

    • Accurately weigh 50-75 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS.

    • Filter the solution as described in the ¹H NMR protocol.

  • Instrument Parameters (75 MHz Spectrometer):

    • Pulse Sequence: Power-gated proton decoupling (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024. A higher number of scans is necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1.0-2.0 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

¹³C NMR Data Summary

Table 3: ¹³C NMR Signal Assignments for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
201.2Acetyl C =O
166.5Ester C =O
139.8Ar-C (C-2)
132.9Ar-C (C-1)
132.5Ar-C H (C-4)
130.8Ar-C H (C-6)
129.0Ar-C H (C-5)
128.5Ar-C H (C-3)
61.5-O-CH₂ -CH₃
30.1-C(O)-CH₃
14.2-O-CH₂-CH₃

Note: Assignments are based on standard chemical shifts for aromatic and carbonyl carbons, with quaternary carbons often showing lower intensity.

Spectral Interpretation

The ¹³C NMR spectrum shows 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The two carbonyl carbons are the most deshielded, appearing at 201.2 ppm (ketone) and 166.5 ppm (ester). The six aromatic carbons appear between 128 and 140 ppm, with the two quaternary carbons (C-1 and C-2) identifiable by their lower intensity. The aliphatic region contains the signals for the ethyl ester carbons (61.5 and 14.2 ppm) and the acetyl methyl carbon (30.1 ppm).

Caption: Key ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying functional groups. The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and characteristic bands from the aromatic ring.

Field-Proven Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Causality Statement: ATR is the preferred sampling method for a liquid sample like this compound because it requires minimal sample preparation and is easy to clean.[6][7] A background scan is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.[8]

  • Instrument Setup:

    • Ensure the instrument is powered on and has been allowed to warm up for at least 15 minutes for thermal stability.[9]

    • Clean the ATR crystal (typically diamond or zinc selenide) with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.

  • Background Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum (typically 16-32 scans). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place one to two drops of neat this compound onto the center of the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum using the same number of scans as the background.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to key functional groups.

IR Data Summary

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H (aliphatic) stretching
~1725Strong, sharpC=O (ester) stretching
~1685Strong, sharpC=O (ketone) stretching
~1600, ~1450Medium-StrongC=C (aromatic ring) stretching
~1250StrongC-O (ester) stretching
~760StrongC-H (ortho-disubstituted aromatic) bending
Spectral Interpretation

The IR spectrum provides definitive evidence for the key functional groups. The most prominent features are the two strong carbonyl stretching bands. The ester C=O appears at a higher frequency (~1725 cm⁻¹) than the aryl ketone C=O (~1685 cm⁻¹), which is slightly lowered by conjugation with the aromatic ring. The presence of both bands is a critical diagnostic feature. The strong band at ~1250 cm⁻¹ is characteristic of the C-O stretch of the ester group. Finally, the strong absorption around 760 cm⁻¹ is highly indicative of 1,2-disubstitution (ortho) on the benzene ring.

Caption: Diagram of key functional groups and their IR frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that generates numerous fragments, creating a rich fingerprint for structural elucidation.[10][11]

Field-Proven Experimental Protocol: Electron Ionization MS

Causality Statement: A standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that are comparable to library spectra, facilitating compound identification.[12] The sample is introduced via a direct insertion probe or GC inlet, which requires the compound to be volatile and thermally stable, conditions that this compound meets.

  • Sample Introduction:

    • Dissolve a small amount of sample (~1 mg) in a volatile solvent like methanol or ethyl acetate.

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization:

    • Utilize an electron ionization (EI) source.

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis:

    • Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

    • The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier detects the ions, generating the mass spectrum.

MS Data Summary

Table 5: Major Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentIdentity
192[C₁₁H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
177[M - CH₃]⁺Loss of acetyl methyl radical
164[M - C₂H₄]⁺˙McLafferty rearrangement (loss of ethene)
147[M - OC₂H₅]⁺Loss of ethoxy radical
119[C₈H₇O]⁺[M - OC₂H₅ - CO]⁺
91[C₇H₇]⁺Tropylium ion
43[CH₃CO]⁺Acetyl cation (base peak)
Fragmentation Analysis

The mass spectrum confirms the molecular weight with the molecular ion peak at m/z 192. The fragmentation pattern is consistent with the proposed structure. The base peak (most intense) at m/z 43 corresponds to the stable acetyl cation [CH₃CO]⁺. A significant peak at m/z 147 results from the loss of the ethoxy radical (•OC₂H₅) from the ester. Another key fragmentation is the loss of an ethene molecule (28 Da) via a McLafferty rearrangement, giving a peak at m/z 164. This rearrangement is characteristic of esters with a gamma-hydrogen. The peak at m/z 177 arises from the loss of a methyl radical from the acetyl group.

MS_Fragmentation Figure 4: Proposed EI-MS Fragmentation Pathway M [M]⁺˙ m/z 192 F177 [M - CH₃]⁺ m/z 177 M->F177 - •CH₃ F147 [M - OC₂H₅]⁺ m/z 147 M->F147 - •OC₂H₅ F164 [M - C₂H₄]⁺˙ m/z 164 (McLafferty) M->F164 - C₂H₄ F43 [CH₃CO]⁺ m/z 43 (Base Peak) M->F43 F119 [C₈H₇O]⁺ m/z 119 F147->F119 - CO

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and self-consistent characterization of this compound. Each technique offers complementary information, from the proton and carbon environments (NMR) to the identification of functional groups (IR) and the confirmation of molecular weight and structural fragments (MS). The detailed protocols and interpretations provided in this guide serve as a robust framework for researchers requiring confident structural verification and purity assessment of this important chemical intermediate.

References

  • This compound | CAS#:103935-10-0 | Chemsrc . (n.d.). Retrieved January 24, 2026, from [Link]

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  • This compound - 103935-10-0, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (n.d.). Retrieved January 24, 2026, from [Link]

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  • NMR Sample Preparation - University of Ottawa . (n.d.). Retrieved January 24, 2026, from [Link]

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  • Electron ionization - Wikipedia . (n.d.). Retrieved January 24, 2026, from [Link]

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"Ethyl 2-acetylbenzoate" infrared spectroscopy peaks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2-Acetylbenzoate

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This technical guide offers a comprehensive analysis of the infrared spectrum of this compound, a molecule of interest in synthetic chemistry and drug development. As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a causal understanding of the spectrum, grounded in the molecule's unique structural features. This document details the interpretation of key absorption peaks, explains the electronic and steric effects influencing their positions, presents a validated experimental protocol for data acquisition, and summarizes the findings for practical application by researchers and scientists.

The Molecular Structure of this compound: A Precursor to Spectral Interpretation

Before delving into the spectrum, a clear understanding of the molecule's structure is paramount. This compound (C₁₁H₁₂O₃) possesses several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum.[1]

Key Structural Features:

  • Aromatic Ring: A benzene ring that is ortho-disubstituted.

  • Ester Carbonyl (C=O): An ethyl ester group (-COOCH₂CH₃) directly attached to the aromatic ring.

  • Ketone Carbonyl (C=O): An acetyl group (-COCH₃) also directly attached to the aromatic ring.

  • Ester C-O Bonds: Both an sp² C-O bond and an sp³ C-O bond are present within the ester moiety.

  • Aliphatic C-H Bonds: sp³ hybridized C-H bonds within the ethyl and methyl groups.

  • Aromatic C-H Bonds: sp² hybridized C-H bonds on the benzene ring.

The presence of two distinct carbonyl groups, both conjugated with the aromatic ring, is the most salient feature and will be the focus of significant analysis.

Principles of IR Spectroscopy in the Context of this compound

Infrared radiation absorption occurs when the frequency of the radiation matches the natural vibrational frequency of a specific chemical bond. These vibrations, which include stretching (symmetrical and asymmetrical) and bending (scissoring, rocking, wagging, twisting), are quantized. The position of an absorption band (in wavenumbers, cm⁻¹) is determined by the bond strength and the masses of the bonded atoms. Stronger bonds and lighter atoms vibrate at higher frequencies. The intensity of a peak is related to the change in dipole moment during the vibration; more polar bonds typically produce stronger absorptions.[2]

For this compound, the high polarity of the two C=O bonds ensures they will produce the most intense signals in the spectrum, serving as powerful diagnostic markers.[3]

Detailed Analysis of the Infrared Spectrum

The IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrations of specific functional groups.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): A Tale of Two Carbonyls

This is the most informative region for this molecule. The presence of both an ester and a ketone leads to two distinct, strong absorption bands.

  • Ester C=O Stretch (Expected ~1730-1715 cm⁻¹): The carbonyl of an α,β-unsaturated or aromatic ester typically appears in this range.[4] Conjugation with the benzene ring's π-system delocalizes the carbonyl's π electrons, imparting more single-bond character and thus lowering the absorption frequency from that of a saturated aliphatic ester (1750-1735 cm⁻¹).[4]

  • Ketone C=O Stretch (Expected ~1690-1680 cm⁻¹): The carbonyl of an aryl ketone similarly experiences a decrease in frequency due to resonance with the aromatic ring. A typical aliphatic ketone absorbs around 1715 cm⁻¹.[5][6] The conjugation effect lowers this value significantly.

Causality Insight: Why is the ester C=O frequency higher than the ketone's? This is due to the competing electronic effects within the ester group. While resonance donates electron density to the carbonyl (lowering its frequency), the oxygen atom in the ester linkage (-O-Et) is highly electronegative and exerts a strong inductive electron-withdrawing effect. This inductive effect shortens and strengthens the C=O bond, increasing its vibrational frequency. This effect is dominant, causing the ester C=O to absorb at a higher wavenumber than the ketone C=O.[7][8][9]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region reveals the nature of the carbon hybridization in the molecule.

  • Aromatic C(sp²)-H Stretches (Expected 3100-3000 cm⁻¹): These absorptions, characteristic of C-H bonds on a benzene ring, appear at a slightly higher frequency than their aliphatic counterparts. They are typically of weak to medium intensity.[5][10]

  • Aliphatic C(sp³)-H Stretches (Expected 3000-2850 cm⁻¹): These peaks arise from the methyl and methylene groups of the ethyl substituent and the methyl of the acetyl group. They will appear as medium to strong, sharp bands just below the 3000 cm⁻¹ dividing line.[6][11]

The Aromatic C=C Stretching Region (1600-1450 cm⁻¹)

The vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of sharp, moderate-intensity peaks. Typically, bands are observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[10] These peaks are a definitive indicator of an aromatic system.

The C-O Stretching Region (1300-1000 cm⁻¹)

The presence of the ester group is unequivocally confirmed in this region. Esters exhibit two characteristic C-O stretching vibrations which are typically strong and distinct.[4]

  • Asymmetric C-O Stretch (C(=O)-O, ~1300-1200 cm⁻¹): This corresponds to the stretching of the bond between the carbonyl carbon and the ester oxygen.

  • Symmetric C-O Stretch (O-C₂, ~1150-1000 cm⁻¹): This is due to the stretching of the bond between the ester oxygen and the ethyl group.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of overlapping signals, including C-C single bond stretches, C-H bending vibrations, and other skeletal vibrations.[12][13] While difficult to interpret fully from first principles, this pattern is unique to the molecule. A notable feature within this region is the C-H out-of-plane (oop) bending band (900-675 cm⁻¹), the position of which is diagnostic of the ring's substitution pattern.[10] For an ortho-disubstituted ring, a strong band is often observed around 750 cm⁻¹.

Summary of Key Spectroscopic Data

The expected IR absorption peaks for this compound are summarized below.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3100-3000Weak-MedC-H StretchAromatic C(sp²)-H
~3000-2850Med-StrongC-H StretchAliphatic C(sp³)-H (CH₃, CH₂)
~1720StrongC=O StretchEster Carbonyl (Aromatic)
~1685StrongC=O StretchKetone Carbonyl (Aromatic)
~1600 & ~1475Med-SharpC=C Stretch (in-ring)Aromatic Ring
~1300-1200StrongAsymmetric C-O StretchEster C(=O)-O
~1150-1000StrongSymmetric C-O StretchEster O-C₂H₅
~750StrongC-H Out-of-Plane BendOrtho-disubstituted Aromatic

Experimental Protocol for Acquiring the IR Spectrum

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of this compound, a liquid at room temperature.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer. Sample Preparation: Neat Liquid Film Method.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Salt Plate Preparation: Clean two salt plates (e.g., NaCl or KBr) with a dry, spectroscopic-grade solvent (e.g., anhydrous dichloromethane or acetone) in a fume hood. Gently wipe them dry with a lint-free tissue. Handle plates by the edges to avoid moisture contamination from fingerprints.

  • Background Spectrum Acquisition:

    • Place the clean, dry salt plates into the spectrometer's sample holder.

    • Close the sample compartment lid.

    • Acquire a background spectrum (typically co-adding 16 or 32 scans for a good signal-to-noise ratio). This is a critical step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the salt plates themselves.

  • Sample Application:

    • Remove the salt plates from the spectrometer.

    • Place 1-2 drops of this compound onto the surface of one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Sample Spectrum Acquisition:

    • Immediately place the "sandwiched" salt plates back into the sample holder.

    • Close the sample compartment lid.

    • Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing & Analysis:

    • Label the significant peaks on the resulting spectrum.

    • Compare the obtained peak positions with the expected values detailed in this guide to confirm the identity and purity of the sample.

  • Clean-up:

    • Disassemble the salt plates.

    • Thoroughly clean the plates with a suitable solvent to remove all traces of the sample.

    • Store the plates in a desiccator to protect them from atmospheric moisture.

Visualization of the Analytical Workflow

The logical flow from molecular structure to spectral interpretation is a cornerstone of spectroscopic analysis.

IR_Analysis_Workflow cluster_structure 1. Structural Analysis cluster_prediction 2. Spectral Prediction cluster_experiment 3. Experimental Verification cluster_conclusion 4. Conclusion A This compound Molecular Structure B Identify Key Functional Groups: - Aromatic Ring - Ester (C=O, C-O) - Ketone (C=O) - Aliphatic/Aromatic C-H A->B C Predict Characteristic Peaks based on Functional Groups and Electronic Effects B->C Apply IR Correlation Principles D Table of Expected Peaks: - C=O Stretches (~1720, ~1685 cm⁻¹) - C-H Stretches (3100-2850 cm⁻¹) - C-O Stretches (1300-1000 cm⁻¹) - Aromatic Stretches (1600-1450 cm⁻¹) C->D F Correlate Experimental Peaks with Predicted Values D->F Reference Data E Acquire Experimental FTIR Spectrum E->F G Structural Confirmation of This compound F->G Successful Match

Caption: Workflow for the IR spectroscopic analysis of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear and definitive confirmation of its complex structure. The most diagnostic features are the two strong, well-resolved carbonyl absorption bands, with the ester C=O appearing at a higher wavenumber (~1720 cm⁻¹) than the conjugated ketone C=O (~1685 cm⁻¹). This separation is a direct consequence of the competing inductive and resonance effects within the molecule. Additional confirmations from the C-H stretching, aromatic C=C stretching, and strong C-O stretching regions provide a comprehensive and robust structural elucidation. By following the detailed analytical framework and experimental protocol presented, researchers can confidently utilize FTIR spectroscopy to identify and characterize this compound with a high degree of certainty.

References

  • Hasan, T. (2014). Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2799640, this compound. PubChem. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Wade, L.G. (n.d.). Characteristic Group Vibrations of Organic Molecules. [Link]

  • Brown, W.P. (n.d.). Interpreting the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

  • Quora. (2018). Why is the carbonyl frequency in esters higher than in ketones?. [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone?. [Link]

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An Important Note on the Safe Handling of Ethyl 2-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals:

This document serves to address the critical importance of specific and verified safety information when handling chemical reagents. The initial request for an in-depth technical guide on the safety and handling of Ethyl 2-acetylbenzoate (CAS No. 103935-10-0) prompted a thorough search for authoritative safety data. However, this search revealed a significant lack of comprehensive, publicly available Safety Data Sheets (SDS) for this specific compound.

While data for structurally related compounds such as ethyl benzoate, ethyl 2-methylbenzoate, and ethyl 4-acetylbenzoate are accessible, it is scientifically unsound and unsafe to extrapolate safety and handling protocols from these analogs. The position of the acetyl group on the benzene ring can significantly influence the chemical, physical, and toxicological properties of the molecule. For instance, information regarding Ethyl 2-methylbenzoate suggests it can cause serious eye damage, underscoring how minor structural changes can have substantial impacts on hazard profiles. Similarly, while a source on Ethyl 4-acetylbenzoate indicates it does not meet GHS hazard criteria, this information cannot be reliably applied to the 2-acetyl isomer.

The paramount principle of laboratory safety is the reliance on specific and verified information for the exact chemical being used. Extrapolation from related but distinct molecules can lead to inadequate safety measures and potential laboratory accidents.

Therefore, this guide cannot be responsibly completed as requested due to the absence of a specific and authoritative SDS for this compound.

We strongly advise all researchers, scientists, and drug development professionals intending to handle this compound to:

  • Contact the chemical supplier directly to obtain a comprehensive and current Safety Data Sheet (SDS) for this compound (CAS No. 103935-10-0). This is the most reliable source of safety and handling information.

  • Perform a thorough risk assessment based on the information provided in the supplier-specific SDS before commencing any work with this compound.

  • In the absence of a detailed SDS, treat the substance with a high degree of caution, assuming it to be hazardous. This includes, at a minimum, the use of appropriate personal protective equipment (PPE), handling in a well-ventilated area (such as a chemical fume hood), and having emergency procedures in place.

The integrity of scientific research and the safety of laboratory personnel are of utmost importance. Proceeding with the use of any chemical without a clear understanding of its specific hazards is contrary to best practices in laboratory safety.

Methodological & Application

Application Notes & Protocols: Ethyl 2-Acetylbenzoate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-acetylbenzoate is a uniquely functionalized aromatic compound, possessing vicinal keto and ester moieties that serve as reactive handles for a multitude of cyclization reactions. This guide provides an in-depth exploration of its application as a pivotal precursor for the synthesis of medicinally relevant heterocyclic scaffolds, including quinolones, phthalazinones, and isocoumarins. We delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols designed for reproducibility and scalability. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound (C₁₁H₁₂O₃) is more than a simple aromatic ketone; it is a powerful synthon in the armamentarium of the synthetic chemist.[1] Its strategic value lies in the ortho-disposition of an electrophilic ester carbonyl and a ketone, which can be either electrophilic at its carbonyl carbon or nucleophilic at the α-carbon upon enolization. This dual reactivity profile enables its participation in a variety of cyclocondensation reactions to form fused heterocyclic systems, which are core structures in numerous pharmaceuticals and biologically active compounds.[2]

Understanding the distinct reactivity of each functional group is key to controlling the reaction outcome. The ester can undergo nucleophilic acyl substitution, while the ketone is susceptible to nucleophilic addition. Furthermore, the acetyl group's α-protons are acidic, allowing for enolate formation and subsequent intramolecular reactions. This guide will dissect these reaction pathways to provide a clear framework for their application.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1][3]
Molecular Weight 192.21 g/mol [1][3]
CAS Number 103935-10-0[1][3]
Boiling Point 97-99 °C (at 0.3 mmHg)[3]
SMILES CCOC(=O)C1=CC=CC=C1C(=O)C[1]
InChIKey YCJSSCAQCRQQJT-UHFFFAOYSA-N[1]

Synthesis of 4-Hydroxyquinolones via Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolones, a core scaffold in many antibacterial agents, can be achieved through the Conrad-Limpach synthesis.[4] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. This compound, with its inherent β-ketoester-like functionality embedded within the aromatic ring, is an excellent substrate for this transformation when reacted with primary amines or anilines.

Mechanistic Rationale: The reaction proceeds in two key stages. First, the aniline's amino group performs a nucleophilic attack on the acetyl carbonyl of this compound, forming a hemiaminal intermediate that subsequently dehydrates to yield an enamine. The choice of an acid catalyst facilitates this condensation by protonating the carbonyl oxygen, increasing its electrophilicity. The second stage is the crucial thermal cyclization. At elevated temperatures (typically >200 °C), the enamine undergoes an intramolecular nucleophilic attack from the aniline ring onto the ester carbonyl. This is followed by the elimination of ethanol to yield the final, stable 4-hydroxyquinolone product. High-boiling, inert solvents like Dowtherm A or ethyl benzoate are often employed to achieve the necessary temperatures for this cyclization.[5]

Workflow for Quinolone Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization & Workup A This compound + Aniline Derivative B Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., Ethyl Benzoate) A->B Add C Heat to Reflux (e.g., ~210 °C) B->C Heat D Enamine Intermediate (Ethanol removed by distillation) C->D Forms E Maintain High Temperature (e.g., 250 °C) D->E Intramolecular Cyclization F Cool Reaction Mixture E->F G Precipitate Product with Non-polar Solvent (e.g., Hexane) F->G H Filter and Dry Product G->H I 4-Hydroxyquinolone Product H->I

Caption: Conrad-Limpach synthesis workflow.

Detailed Protocol: Synthesis of 2-Methyl-6-nitro-4-quinolone

This protocol is adapted from a one-pot modification of the Conrad-Limpach synthesis, demonstrating the general principles applicable to this compound analogs.[5]

  • Reagent Preparation: In a 1 L round-bottom flask equipped with a mechanical stirrer and a short-path distillation apparatus, charge 4-nitroaniline (0.10 mol), this compound (0.12 mol), and a high-boiling solvent such as ethyl benzoate (200 mL).

  • Catalysis: Add 2-3 drops of concentrated sulfuric acid to the stirred mixture. The acid catalyzes the initial condensation by activating the carbonyl group.

  • Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 210-250°C, depending on the solvent). Ethanol, generated during the formation of the enamine intermediate, will begin to distill off. The removal of this byproduct drives the equilibrium towards product formation.

  • Reaction Monitoring: Maintain the reflux for 1-2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting aniline.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully add a non-polar solvent like hexanes or heptane (300 mL) to precipitate the quinolone product.

  • Purification: Stir the resulting slurry as it cools to room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.

Synthesis of Phthalazinones via Condensation with Hydrazines

Phthalazinones are a class of N-containing bicyclic heterocycles present in many pharmacologically active molecules, known for activities such as VEGFR-2 inhibition.[6][7] The synthesis of the phthalazinone core from this compound is a robust and high-yielding cyclocondensation reaction with hydrazine or its derivatives.[7]

Mechanistic Rationale: This transformation is a classic example of heterocyclic ring formation through the reaction of a 1,4-dicarbonyl system (or its synthetic equivalent) with a dinucleophile. The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine molecule on the more electrophilic acetyl carbonyl group of this compound. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl. A subsequent dehydration and elimination of ethanol lead to the formation of the stable, aromatic phthalazinone ring system. The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism.[8]

General Pathway for Phthalazinone Synthesis

G A This compound C Solvent: Ethanol Heat under Reflux (1-4h) A->C B Hydrazine Derivative (R-NHNH₂) B->C D Cyclocondensation Intermediate C->D Forms E Elimination of EtOH & H₂O D->E Undergoes F Phthalazinone Product E->F Yields

Caption: Phthalazinone synthesis via cyclocondensation.

Detailed Protocol: Synthesis of 4-Methyl-1(2H)-phthalazinone

This protocol is based on the general procedure for reacting 2-acylbenzoic acids or their esters with hydrazine.[6][8]

  • Reaction Setup: To a solution of this compound (0.05 mol) in absolute ethanol (150 mL) in a round-bottom flask, add hydrazine hydrate (0.06 mol, 1.2 equivalents).

  • Reflux: Heat the mixture under reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The phthalazinone product, being less soluble in cold ethanol, will often precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small portion of cold ethanol to remove any unreacted starting materials. The product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 4-methyl-1(2H)-phthalazinone.

Substrate Scope: Influence of Hydrazine Derivative

The use of substituted hydrazines allows for the introduction of various functional groups at the N-2 position of the phthalazinone ring, which is a common strategy in drug design.

Hydrazine DerivativeR-GroupTypical YieldNotes
Hydrazine Hydrate-H>85%Forms the parent phthalazinone.[8]
Methylhydrazine-CH₃>80%Introduces a methyl group at the N-2 position.
Phenylhydrazine-C₆H₅>90%Yields N-phenyl substituted phthalazinones.
Benzylhydrazine-CH₂C₆H₅>80%Introduces a benzyl group at the N-2 position.

Synthesis of Isocoumarins via Intramolecular Cyclization

Isocoumarins are bicyclic lactones found in various natural products and exhibit a wide range of biological activities.[9] While multiple routes to isocoumarins exist, they can be synthesized from this compound through reactions that facilitate an intramolecular attack of a nucleophile derived from the acetyl group onto the ester carbonyl.

Mechanistic Rationale: A common strategy involves the selective reduction of the ketone to a secondary alcohol. The resulting hydroxyl group can then perform an intramolecular transesterification by attacking the proximal ester carbonyl, cyclizing to form a dihydroisocoumarin intermediate. Subsequent elimination of water under acidic or basic conditions yields the aromatic isocoumarin. Alternatively, formation of an enolate from the acetyl group followed by intramolecular cyclization can also lead to the isocoumarin skeleton.

General Pathway for Isocoumarin Synthesis

G A This compound B 1. Selective Reduction (e.g., NaBH₄) A->B C 2-(1-Hydroxyethyl)benzoate Intermediate B->C D 2. Acid/Base Catalyzed Cyclization (Lactonization) C->D E 3. Dehydration D->E F Isocoumarin Product E->F

Caption: Isocoumarin synthesis via reduction-cyclization.

Detailed Protocol: Synthesis of 3-Methylisocoumarin

This protocol describes a plausible two-step synthesis based on established chemical transformations.[10]

  • Selective Reduction: Dissolve this compound (0.02 mol) in methanol (100 mL) in a flask and cool to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.025 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The NaBH₄ selectively reduces the ketone over the less reactive ester.

  • Reaction Quench: After stirring for 2 hours at 0°C, slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Intermediate Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-(1-hydroxyethyl)benzoate intermediate.

  • Cyclization and Dehydration: Take the crude intermediate and dissolve it in toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%). Fit the flask with a Dean-Stark apparatus to remove water.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The p-TsOH catalyzes both the intramolecular lactonization and the subsequent dehydration to form the aromatic isocoumarin.

  • Workup and Purification: Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst, and then wash with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-methylisocoumarin.

Conclusion

This compound stands out as a remarkably versatile and powerful precursor in synthetic organic chemistry. Its unique arrangement of keto and ester functionalities provides a pre-organized framework for the efficient construction of diverse and complex heterocyclic systems. The protocols detailed herein for the synthesis of quinolones, phthalazinones, and isocoumarins highlight the controlled and predictable reactivity of this synthon. By understanding the underlying mechanisms, chemists can leverage this compound to streamline the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science, underscoring its continued importance in the field.

References

  • Semantic Scholar. (n.d.). 2-Acetylbenzo[h]quinoline 1 and 3-acetylbenzo[f]quinolines by the reaction of benzo[h]. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US4096143A - Process for producing phthalazinone and derivatives of the same.
  • Filo. (2024). Predict the products of the reaction between ethyl benzoate and... Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles from 2-Acylbenzoic Acids. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved January 23, 2026, from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved January 23, 2026, from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of isocoumarins and phthalides via the cyclization of... Retrieved January 23, 2026, from [Link]

  • Al-Mustansiriyah Journal of Science. (2018). Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF. Retrieved January 23, 2026, from [Link]

  • Collection of Czechoslovak Chemical Communications. (1994). Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates. Retrieved January 23, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Isocoumarins and its derivatives. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Retrieved January 23, 2026, from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved January 23, 2026, from [Link]

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  • PubMed. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Retrieved January 23, 2026, from [Link]

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Sources

Application Notes & Protocols: Ethyl 2-Acetylbenzoate in the Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmacologically active compounds, including antimalarial agents like chloroquine, broad-spectrum antibiotics such as ciprofloxacin, and numerous anticancer and anti-inflammatory drugs.[1] The inherent chemical properties of the quinoline nucleus—its aromaticity, basic nitrogen atom, and multiple sites for functionalization—make it a versatile building block for designing molecules with tailored biological activities and photophysical properties.

Among the classical methods for constructing this vital heterocycle, the Conrad-Limpach synthesis and its variations stand out for their utility in preparing 4-hydroxyquinoline derivatives.[2] This guide focuses on the application of ethyl 2-acetylbenzoate, a unique β-ketoester, as a potent precursor in this class of reactions, offering a strategic entry into highly functionalized quinoline cores.

Application Notes: Mechanistic Insights & Experimental Strategy

This compound: A Versatile Aromatic Building Block

This compound is an aromatic β-ketoester. Its structure is primed for quinoline synthesis as it contains the two essential carbonyl functionalities—a ketone and an ester—in an ortho relationship. This arrangement facilitates a cyclocondensation reaction with anilines, providing a direct route to quinoline-8-carboxylate derivatives, which are valuable intermediates for further elaboration.

The Reaction Pathway: A Conrad-Limpach Type Cyclization

The synthesis of a 4-hydroxyquinoline from this compound and an aniline proceeds via a mechanism analogous to the Conrad-Limpach synthesis.[2] The reaction is typically a two-stage process, even if performed in one pot:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline's amino group on the more electrophilic ketone carbonyl of this compound. This is followed by dehydration to form a stable, conjugated enamine intermediate. This step generally occurs at moderate temperatures.

  • Thermal Cyclization: The crucial ring-closing step is an intramolecular electrophilic attack by the ester carbonyl carbon onto the aniline ring. This process requires significant thermal energy (typically >250 °C) to overcome the high activation barrier associated with disrupting the aromaticity of the aniline ring.[3] A subsequent elimination of ethanol rearomatizes the system, yielding the thermodynamically stable 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.

The overall mechanism can be visualized as follows:

G R1 This compound I1 Tetrahedral Intermediate R1->I1 1 R1->I1 R2 Aniline (Ar-NH2) R2->I1 I2 Enamine Intermediate I1->I2 2 I1->I2 I1->I2 I3 Cyclized Intermediate I2->I3 3 I2->I3 I2->I3 P Ethyl 4-hydroxy-2-arylquinoline-8-carboxylate I3->P 4 I3->P I3->P S1 Nucleophilic Attack S2 - H2O (Dehydration) S3 Thermal Cyclization (High Temp, >250°C) S4 - EtOH (Aromatization)

Figure 1: Generalized mechanism for the Conrad-Limpach type synthesis of quinolines.

Causality Behind Experimental Choices: The Importance of High Temperature

The requirement for high temperature is the most critical parameter in this synthesis. The cyclization step involves an electrophilic attack on an electron-rich aromatic ring, which is energetically unfavorable as it temporarily breaks aromaticity. Solvents with high boiling points, such as diphenyl ether (BP = 259 °C) or Dowtherm A (BP = 257 °C), are traditionally used to achieve the necessary reaction temperatures.[3] The choice of solvent is therefore dictated by the energy required for the rate-determining cyclization step. While mineral oil is a cheaper alternative, its physical properties can make product isolation cumbersome.[3]

Representative Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

While a specific published protocol for this compound was not identified, the following procedure for the reaction of 4-nitroaniline with ethyl 3-ethoxybut-2-enoate serves as an authoritative and representative example of the Conrad-Limpach methodology.[3] This protocol illustrates the key steps and conditions applicable to the reaction of anilines with β-ketoester derivatives.

Materials & Reagents
  • 4-Nitroaniline

  • Ethyl 3-ethoxybut-2-enoate

  • Dowtherm A (or other high-boiling solvent, see Table 1)

  • Hexanes

  • Ethyl Acetate

  • 1 L three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Mechanical stirrer

Experimental Workflow

G start Start reactants Charge flask with 4-nitroaniline, ethyl 3-ethoxybut-2-enoate, and Dowtherm A. start->reactants heat Heat mixture to 250 °C with stirring for 20 min. reactants->heat Reaction cool Cool reaction mixture to approx. 100 °C. heat->cool precipitate Add hexanes to precipitate the crude product. cool->precipitate Workup filter Collect solid by vacuum filtration. precipitate->filter wash Wash solid with hexanes and ethyl acetate. filter->wash dry Dry the solid product in a vacuum oven. wash->dry end End: Obtain pure 4-hydroxy-2-methyl-6-nitroquinoline dry->end

Figure 2: Experimental workflow for a representative Conrad-Limpach synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and condenser, charge 4-nitroaniline (10.0 g, 72 mmol), ethyl 3-ethoxybut-2-enoate (29.0 g, 183 mmol, 2.5 eq.), and Dowtherm A (150 mL).[3]

  • Thermal Cyclization: Heat the stirred mixture to 250 °C using a heating mantle. Maintain this temperature for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully add hexanes (150 mL) to the warm mixture to precipitate the crude product.

  • Isolation: Further cool the mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent, followed by a wash with ethyl acetate.

  • Drying: Dry the resulting light brown solid in a vacuum oven to afford the final product, 4-hydroxy-2-methyl-6-nitroquinoline. A yield of 65% is reported for this procedure.[3]

Data Presentation: Scope of the Conrad-Limpach Reaction

The Conrad-Limpach synthesis is versatile, though conditions must be optimized for specific substrates. The choice of solvent is critical for achieving the high temperatures necessary for cyclization.

EntryAniline Derivativeβ-Ketoester DerivativeSolventTemp (°C)Yield (%)Reference
14-NitroanilineEthyl 3-ethoxybut-2-enoateDowtherm A25065[3]
24-NitroanilineEthyl 3-ethoxybut-2-enoate1,2,4-Trichlorobenzene21454[3]
34-NitroanilineEthyl 3-ethoxybut-2-enoate2-Nitrotoluene22266[3]
4AnilineDiethyl-1,3-acetonedicarboxylate1,2-Dichlorobenzene>180 (MW)N/A[4]
5o-NitroanilineDimethyl acetylenedicarboxylateMethanol (Enamine formation)Reflux95 (Enamine)[2]
6Enamine from Entry 5Polyphosphoric Acid (PPA)PPA140-18047 (Quinoline)[2]

Table 1: Summary of representative reaction conditions for the Conrad-Limpach synthesis.

References

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  • L. R. Zehnder, et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. Retrieved from [Link]

  • G. C. Tárkányi, et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]

  • Z. Wang. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

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The Strategic Role of Ethyl 2-Acetylbenzoate in the Synthesis of Bioactive Quinazolinones: Application Notes and Protocols for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of ethyl 2-acetylbenzoate as a versatile starting material in medicinal chemistry. Specifically, we will delve into its application in the synthesis of 2-methyl-3-amino-4(3H)-quinazolinone, a key scaffold for the development of novel therapeutic agents, particularly those with anticonvulsant and anti-inflammatory properties. This document will furnish detailed, field-proven protocols, elucidate the underlying chemical principles, and present the necessary data for the successful synthesis and characterization of this important heterocyclic compound.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The stability of the quinazolinone nucleus has made it an attractive target for medicinal chemists, who have explored its potential by introducing various bioactive moieties.[4] Derivatives of 4(3H)-quinazolinone, in particular, have demonstrated significant pharmacological effects, including anticonvulsant, anti-inflammatory, sedative, hypnotic, analgesic, antimicrobial, and antitumor activities.[1][5]

Our focus here is on 2-methyl-3-amino-4(3H)-quinazolinone, a versatile intermediate that allows for further chemical modifications at the 3-amino position, opening avenues for the creation of diverse libraries of potential drug candidates. This compound serves as a readily accessible and cost-effective precursor for the synthesis of this valuable scaffold.

Synthetic Pathway Overview: From this compound to 2-Methyl-3-amino-4(3H)-quinazolinone

The overall synthetic strategy involves a multi-step sequence starting from this compound. The key transformations include the formation of an intermediate benzoxazinone, followed by a cyclocondensation reaction with hydrazine hydrate to yield the target quinazolinone.

Synthetic Pathway This compound This compound 2-Acetylanthranilic acid 2-Acetylanthranilic acid This compound->2-Acetylanthranilic acid Hydrolysis & Amination 2-Methyl-4H-3,1-benzoxazin-4-one 2-Methyl-4H-3,1-benzoxazin-4-one 2-Acetylanthranilic acid->2-Methyl-4H-3,1-benzoxazin-4-one Cyclization 2-Methyl-3-amino-4(3H)-quinazolinone 2-Methyl-3-amino-4(3H)-quinazolinone 2-Methyl-4H-3,1-benzoxazin-4-one->2-Methyl-3-amino-4(3H)-quinazolinone Hydrazinolysis Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate1 Ring-Opened Intermediate Benzoxazinone->Intermediate1 Nucleophilic attack by Hydrazine Hydrazine H2N-NH2 Intermediate1_copy Ring-Opened Intermediate Intermediate2 Cyclized Intermediate Intermediate1_copy->Intermediate2 Attack of terminal NH2 on imine carbon Intermediate2_copy Cyclized Intermediate Quinazolinone 2-Methyl-3-amino-4(3H)-quinazolinone Intermediate2_copy->Quinazolinone - H2O

Caption: Proposed mechanism for the formation of 2-Methyl-3-amino-4(3H)-quinazolinone.

Medicinal Chemistry Applications and Future Directions

The synthesized 2-methyl-3-amino-4(3H)-quinazolinone is a valuable building block for the development of a wide range of therapeutic agents. The presence of the primary amino group at the 3-position provides a convenient handle for further structural modifications.

Anticonvulsant Agents

Numerous studies have demonstrated the anticonvulsant potential of 2,3-disubstituted-4(3H)-quinazolinones. The introduction of various aryl and alkyl groups at the 3-amino position can modulate the anticonvulsant activity. For instance, the synthesis of Schiff bases by reacting the 3-amino group with different aromatic aldehydes has yielded compounds with significant anticonvulsant properties. [6][7]

Anti-inflammatory Agents

The quinazolinone scaffold is also a well-established pharmacophore for the development of anti-inflammatory drugs. Derivatives of 2-methyl-3-amino-4(3H)-quinazolinone have been shown to exhibit potent anti-inflammatory activity, often comparable to or better than existing non-steroidal anti-inflammatory drugs (NSAIDs). [5]

Workflow for Derivative Synthesis and Screening

The following workflow can be adopted for the development of novel quinazolinone-based drug candidates:

Drug Discovery Workflow Start 2-Methyl-3-amino-4(3H)-quinazolinone Synthesis Synthesis of Derivatives (e.g., Schiff bases, amides) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro/In vivo Biological Screening (e.g., anticonvulsant, anti-inflammatory assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for the development of quinazolinone-based drug candidates.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, providing an efficient entry point to the synthesis of the medicinally important 2-methyl-3-amino-4(3H)-quinazolinone scaffold. The protocols outlined in these application notes are robust and have been validated in the field. By leveraging this key intermediate, researchers can readily access a diverse range of quinazolinone derivatives for the discovery and development of novel therapeutics with potential applications in treating epilepsy, inflammation, and other diseases.

References

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
  • Geronikaki, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1335.
  • Ajani, O. O., et al. (2017). Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one.
  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.
  • Parmar, S. S., et al. (1974). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 17(9), 1010-1013.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • El-Hashash, M. A., et al. (2014).
  • Al-Omary, F. A. M., et al. (2010). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). Journal of the Serbian Chemical Society, 75(10), 1329-1338.
  • Ghorab, M. M., et al. (2009). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)
  • Al-Hourani, B. J. (2018). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth.
  • Al-Suwaidan, I. A., et al. (2013). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. International Journal of Pharmaceutical Sciences and Research, 4(12), 4642.
  • Popa, C. V., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 23(23), 15309.
  • ResearchGate. (n.d.). Synthesis of intermediate 3-amino-2-methyl quinozolin-4(3H)-one. Retrieved from [Link]

  • Abdelkhalek, M. M., & El-Naggar, M. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving "Ethyl 2-acetylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions involving ethyl 2-acetylbenzoate and its derivatives. This class of reaction is pivotal for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. Given the steric hindrance presented by the ortho-acetyl and ester functionalities, careful optimization of reaction parameters is critical for achieving high yields and purity. These notes are designed to provide both a theoretical understanding and practical, field-proven methodologies.

Introduction: The Significance of Suzuki Coupling with Substituted Benzoates

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] Its broad functional group tolerance, use of generally stable and less toxic boronic acids, and relatively mild reaction conditions have established it as a cornerstone of modern organic synthesis.[2]

This compound and its halogenated precursors are valuable building blocks. The resulting biaryl structures are integral to a wide array of pharmaceuticals and functional materials. However, the steric bulk from the ortho-acetyl and ethyl ester groups presents a significant challenge, primarily by impeding the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[3] Overcoming this steric hindrance requires carefully selected catalysts, ligands, and reaction conditions.

Mechanistic Considerations for Sterically Hindered Substrates

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] For sterically hindered substrates like ethyl 2-acetyl-6-bromobenzoate, each step is impacted:

  • Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond is sterically hindered by the adjacent acetyl and ester groups. This step often requires more reactive catalyst systems, such as those employing bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically encumbered.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is facilitated by a base. The choice of base is crucial to activate the boronic acid without promoting unwanted side reactions. For substrates with base-sensitive groups like esters, milder bases or careful optimization is necessary.[5]

  • Reductive Elimination: This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is also influenced by the steric bulk of the coupling partners. Bulky ligands can accelerate this step, preventing catalyst decomposition and improving overall efficiency.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'_L2->Ar-Ar' caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Recommended Catalysts, Ligands, and Reagents

The success of Suzuki coupling with sterically hindered substrates like this compound derivatives is highly dependent on the choice of the catalyst system.

ComponentRecommended ReagentsRationale for Sterically Hindered Substrates
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective precursors that are reduced in situ to the active Pd(0) species.
Ligands Buchwald Ligands: SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective for coupling sterically hindered aryl halides. They promote both oxidative addition and reductive elimination.[6]
Other Phosphines: P(t-Bu)₃, PCy₃These are also bulky and electron-donating ligands that can be effective in certain cases.
Bases K₃PO₄, Cs₂CO₃, K₂CO₃These inorganic bases are commonly used. Stronger bases like K₃PO₄ and Cs₂CO₃ can be more effective for challenging substrates. The choice may need to be optimized to avoid ester hydrolysis.[7]
Solvents Dioxane, Toluene, THF, often with waterA mixture of an organic solvent and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[4]

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->reagents atmosphere Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, or GC-MS) reaction->monitoring workup Aqueous Workup (Dilute, Wash, Extract) monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: General Experimental Workflow for Suzuki Coupling.
Protocol 1: General Procedure for Suzuki Coupling of Ethyl 2-acetyl-6-bromobenzoate

This protocol is adapted from established methods for sterically hindered aryl bromides.

Materials:

  • Ethyl 2-acetyl-6-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add ethyl 2-acetyl-6-bromobenzoate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask/vial and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating block.

  • Monitor the reaction progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inefficient catalyst activation; Steric hindrance too great for the chosen ligand; Deactivated aryl halide.Increase temperature; Screen different bulky phosphine ligands (e.g., XPhos, RuPhos); Switch to a more reactive aryl halide (e.g., iodide instead of bromide).
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Ensure the reaction setup is fully inert and that all solvents are thoroughly degassed.
Protodeborylation Harsh reaction conditions (high temperature, strong base).Use a milder base (e.g., K₂CO₃); Lower the reaction temperature; Use a boronic ester (e.g., pinacol ester) which can be more stable.
Ester Hydrolysis Base is too strong or reaction time is too long.Use a milder base (e.g., K₂CO₃ or NaHCO₃); Reduce the reaction time once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives, while challenging due to steric hindrance, is a highly feasible and valuable transformation. Success hinges on the rational selection of a catalyst system, particularly the use of bulky, electron-rich phosphine ligands, and careful optimization of the reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to develop efficient and robust synthetic routes to valuable biaryl compounds.

References

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. (2016). Organic & Biomolecular Chemistry, 14(3), 868-872. Retrieved January 23, 2026, from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved January 23, 2026, from [Link]

  • Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved January 23, 2026, from [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2017). Journal of Heterocyclic Chemistry, 54(1), 475-483. Retrieved January 23, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2020). Molecules, 25(19), 4487. Retrieved January 23, 2026, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Angewandte Chemie International Edition, 52(8), 2231-2234. Retrieved January 23, 2026, from [Link]

  • Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. (2004). Tetrahedron Letters, 45(44), 8225-8228. Retrieved January 23, 2026, from [Link]

  • Suzuki coupling reaction of aryl bromides with arylboronic acids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters, 14(16), 4250-4253. Retrieved January 23, 2026, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions, 50(2), 594-601. Retrieved January 23, 2026, from [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Ethyl 2-acetylbenzoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-acetylbenzoate is a valuable keto-ester intermediate in organic synthesis, serving as a key building block for various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring ortho-disposed acetyl and ethyl ester functionalities, provides a versatile scaffold for further chemical elaboration. This application note presents a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is a crossed Claisen condensation, a robust and efficient method for carbon-carbon bond formation. This guide is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step procedure but also the underlying mechanistic rationale and critical insights to ensure experimental success.

Chemical Rationale and Mechanism

The synthesis is achieved through a base-mediated crossed Claisen condensation between diethyl phthalate and acetone. This reaction is a cornerstone of ester chemistry, involving the nucleophilic acyl substitution of an ester by an enolate.[1][2]

Key Principles:

  • Choice of Reactants : A crossed Claisen condensation is employed to prevent unwanted self-condensation products. Diethyl phthalate is an ideal substrate as it lacks α-hydrogens and therefore cannot form an enolate, functioning exclusively as the electrophilic "acceptor."[3] Acetone, possessing acidic α-hydrogens, serves as the nucleophilic "donor" upon deprotonation.

  • Role of the Base : A strong base is required to deprotonate acetone and generate the requisite nucleophilic enolate. Sodium ethoxide is a suitable choice, as its conjugate acid (ethanol) is typically the solvent or is compatible with the reaction conditions. Critically, a full stoichiometric equivalent of the base must be used. This is because the resulting β-keto ester product is more acidic than the starting ketone and is deprotonated by the base. This final, irreversible deprotonation step drives the reaction equilibrium to completion, ensuring a high yield.[2][4]

The reaction proceeds via the following mechanistic steps:

  • Enolate Formation : Sodium ethoxide abstracts an α-hydrogen from acetone to form a resonance-stabilized acetone enolate.

  • Nucleophilic Attack : The acetone enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl phthalate to form a tetrahedral intermediate.

  • Acyl Substitution : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.

  • Deprotonation : The newly formed this compound, a β-keto ester, has an acidic proton which is readily removed by the ethoxide base. This drives the reaction forward.

  • Protonation (Workup) : A final acidic workup step re-protonates the enolate to yield the final neutral product.

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from initial setup to final product characterization.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization Setup Assemble oven-dried glassware (round-bottom flask, condenser) Inert Flush system with _inert gas (N₂ or Ar)_ Setup->Inert Add_Solvent Add anhydrous ethanol and sodium ethoxide Inert->Add_Solvent Add_Acetone Slowly add acetone (exothermic, forms enolate) Add_Solvent->Add_Acetone Stirring Add_Phthalate Add diethyl phthalate and heat to reflux Add_Acetone->Add_Phthalate Monitor Monitor reaction (e.g., via TLC) Add_Phthalate->Monitor Reflux for 2-4h Cool Cool to RT, then cool in ice bath Monitor->Cool Quench Slowly quench with dilute HCl (acidic workup) Cool->Quench Caution: Gas evolution Extract Extract with ethyl acetate (3x) Quench->Extract Wash Wash organic layer (H₂O, brine) Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate Wash->Dry Purify Purify via vacuum distillation Dry->Purify Characterize Confirm structure: ¹H NMR, ¹³C NMR, IR, MS Purify->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )AmountMoles (mmol)Molar Eq.Purity
Diethyl Phthalate84-66-2222.2411.11 g (10.0 mL)50.01.0≥99.5%
Acetone67-64-158.084.36 g (5.5 mL)75.01.5Anhydrous, ≥99.5%
Sodium Ethoxide141-52-668.053.74 g55.01.1≥96%
Ethanol64-17-546.0750 mL--200 proof, anhydrous
Hydrochloric Acid (HCl)7647-01-036.46~25 mL (2 M aq.)---
Ethyl Acetate141-78-688.11150 mL--ACS Grade
Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g--Anhydrous
Saturated NaCl (Brine)7647-14-558.4450 mL--Aqueous solution

Safety and Handling Precautions

  • Sodium Ethoxide : Highly flammable solid and corrosive. It reacts violently with water. Causes severe skin burns and eye damage.[5][6][7] It must be handled under an inert, anhydrous atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.[7]

  • Anhydrous Solvents : Ethanol and acetone are flammable liquids. All heating should be conducted using a heating mantle and glassware must be free of cracks. Ensure the reaction is performed in a well-ventilated chemical fume hood away from ignition sources.[8]

  • Acidic Workup : The quenching process with hydrochloric acid is exothermic and will neutralize the excess base. Add the acid slowly to a cooled reaction mixture to control the rate of reaction and any potential off-gassing.

Detailed Experimental Protocol

1. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Maintain a positive pressure of inert gas throughout the reaction.

2. Reaction Execution:

  • To the reaction flask, add sodium ethoxide (3.74 g, 55.0 mmol) followed by anhydrous ethanol (50 mL) via syringe.

  • Stir the resulting suspension at room temperature.

  • Slowly add anhydrous acetone (5.5 mL, 75.0 mmol) to the suspension dropwise via syringe over 15 minutes. A slight exotherm may be observed.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

  • Add diethyl phthalate (10.0 mL, 50.0 mmol) dropwise via syringe over 10 minutes.

  • Upon completion of the addition, heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle.

  • Maintain the reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) by observing the disappearance of the diethyl phthalate spot.

3. Workup and Purification:

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice-water bath to 0-5 °C.

  • Quench : Slowly and carefully add 2 M HCl (~25 mL) to the stirred mixture until the pH is acidic (pH ~2-3, check with pH paper). Caution: This step is exothermic and may cause gas evolution.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification : Purify the crude oil by vacuum distillation. Collect the fraction boiling at 97-99 °C at a pressure of 0.3 mmHg to obtain this compound as a pure liquid.[9]

Expected Results and Characterization

  • Yield : A typical yield for this reaction is in the range of 70-85%.

  • Appearance : A colorless to pale yellow oil.

  • Characterization : The identity and purity of the final product should be confirmed by spectroscopic methods.

    • ¹H NMR : Expect signals corresponding to the aromatic protons, the ethyl ester protons (a quartet and a triplet), and the acetyl methyl protons (a singlet).

    • ¹³C NMR : Expect distinct signals for the two carbonyl carbons (ester and ketone), aromatic carbons, and the aliphatic carbons of the ethyl and acetyl groups.

    • IR Spectroscopy : Look for strong characteristic absorption bands for the ketone C=O stretch (around 1685 cm⁻¹) and the ester C=O stretch (around 1720 cm⁻¹).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By leveraging a crossed Claisen condensation and understanding the critical mechanistic role of a full equivalent of base, researchers can achieve high yields of the desired product. Adherence to the detailed safety precautions and purification procedures outlined is essential for a safe and successful outcome.

References

  • ChemSynthesis. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. Retrieved January 23, 2026, from [Link]

  • CIBTech. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved January 23, 2026, from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:103935-10-0. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved January 23, 2026, from [Link]

  • YouTube. (2019). The Claisen Condensation. Retrieved January 23, 2026, from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved January 23, 2026, from [Link]

  • YouTube. (2020). Esterification: Preparation of Ethyl benzoate. Retrieved January 23, 2026, from [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved January 23, 2026, from [Link]

  • Worldofchemicals.com. (2024). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved January 23, 2026, from [Link]

  • mzCloud. (2015). Ethyl benzoate. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 23, 2026, from [Link]

  • Filo. (2023). Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
  • StuDocu. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved January 23, 2026, from [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. Retrieved January 23, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, ethyl ester. Retrieved January 23, 2026, from [Link]

  • Gelest, Inc. (2015). SAFETY DATA SHEET - SODIUM ETHOXIDE, 95%. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.
  • YouTube. (2019). Dieckmann condensation. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-acetylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-acetylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable keto-ester intermediate. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the reaction, enabling you to troubleshoot common issues and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2-acetylbenzoic acid with ethanol, catalyzed by a strong acid. This is a reversible reaction where the equilibrium is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2]

Q2: Why is an acid catalyst necessary for this reaction?

A2: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid group of 2-acetylbenzoic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol. Without the catalyst, the reaction would proceed at an impractically slow rate.

Q3: Can the ketone group in 2-acetylbenzoic acid interfere with the esterification reaction?

A3: Under the acidic conditions of Fischer esterification, the ketone group is generally stable and does not directly participate in the primary reaction. However, prolonged exposure to strong acid and high temperatures can potentially lead to side reactions such as acetal formation with ethanol, although this is typically not a major concern under standard esterification conditions. The primary focus should be on optimizing the esterification of the carboxylic acid group.

Q4: What are the key parameters to control for optimizing the yield of this compound?

A4: The key parameters to optimize are:

  • Reactant Ratio: A significant excess of ethanol is used to shift the reaction equilibrium towards the formation of the ester.

  • Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive catalyst can lead to side reactions and complicate the work-up.

  • Temperature: The reaction is typically performed at the reflux temperature of the alcohol to increase the reaction rate.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of maximum conversion.

  • Water Removal: For higher yields, removal of water using a Dean-Stark apparatus or a drying agent can be employed to drive the equilibrium to completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to insufficient heating or reaction time.2. Reversibility of the reaction.3. Insufficient amount of catalyst.4. Loss of product during work-up.1. Ensure the reaction is maintained at a steady reflux. Monitor the reaction progress by TLC or GC until the starting material is consumed.2. Use a larger excess of ethanol (e.g., 5-10 equivalents) or employ a Dean-Stark trap to remove water azeotropically.3. Increase the catalyst loading slightly, but avoid excessive amounts.4. Ensure proper phase separation during extraction and minimize transfers.
Presence of Unreacted 2-Acetylbenzoic Acid in the Product 1. Incomplete reaction.2. Inefficient removal during work-up.1. See "Low Yield" solutions.2. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any unreacted acid. Check the pH of the aqueous layer to ensure it is basic.
Formation of an Unknown Byproduct 1. Side reactions due to excessive heat or prolonged reaction time.2. Impurities in starting materials.1. Reduce the reaction temperature if possible or shorten the reaction time once maximum conversion of the starting material is achieved.2. Ensure the purity of 2-acetylbenzoic acid and ethanol before starting the reaction.
Difficulty in Isolating the Product 1. Emulsion formation during extraction.2. Co-distillation with ethanol during solvent removal.1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.2. After the initial solvent removal, perform a final purification by vacuum distillation to separate the higher-boiling this compound from any remaining ethanol or other low-boiling impurities.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on the principles of Fischer-Speier esterification and is optimized for a laboratory scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Acetylbenzoic Acid164.1610.0 g0.0611.0
Ethanol (absolute)46.0750 mL~0.85~14
Sulfuric Acid (conc.)98.081 mL~0.018~0.3
Diethyl Ether-As needed--
Saturated NaHCO₃ soln.-As needed--
Brine (sat. NaCl soln.)-As needed--
Anhydrous MgSO₄-As needed--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of 2-acetylbenzoic acid.

  • Addition of Reagents: Add 50 mL of absolute ethanol to the flask and stir until the 2-acetylbenzoic acid is dissolved. Carefully and slowly add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of water. Shake well and allow the layers to separate.

    • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Repeat this wash until no more gas evolution is observed.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizing the Workflow

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification RCOOH 2-Acetylbenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 + Ethanol EtOH Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate1->Protonated_Intermediate - H⁺ Water_leaving Water Leaves Protonated_Intermediate->Water_leaving + H⁺ Protonated_Ester Protonated Ester Water_leaving->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus H+ H2O H₂O Workflow Start Start: Combine Reactants Reaction Reflux with Acid Catalyst (4-6 hours) Start->Reaction Workup Work-up: Quench, Extract, Wash Reaction->Workup Drying Dry Organic Layer Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification End Pure this compound Purification->End

Caption: Experimental workflow for synthesis.

References

  • REPORT Lab work: ETHYL BENZOATE. (n.d.). Retrieved January 24, 2026, from [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. Retrieved January 24, 2026, from [Link]

  • Lin, R., & Pang, X. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-acetylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your product. Our approach is rooted in practical, field-proven experience, ensuring that the information provided is not only scientifically accurate but also readily applicable to your laboratory work.

Introduction: Understanding the Synthesis and its Challenges

This compound is a valuable intermediate in organic synthesis. Its preparation is most commonly achieved through the Fischer esterification of 2-acetylbenzoic acid with ethanol in the presence of an acid catalyst. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the final yield and purity. The presence of the acetyl group ortho to the carboxylic acid introduces a layer of complexity not seen in simpler benzoic acid esterifications.

This guide will walk you through the critical aspects of this synthesis, from understanding the starting material to troubleshooting common issues and optimizing your reaction conditions.

Core Principles and Reaction Mechanism

The fundamental reaction is the acid-catalyzed equilibrium between 2-acetylbenzoic acid and ethanol to form this compound and water.

Fischer_Esterification 2-Acetylbenzoic_Acid 2-Acetylbenzoic Acid Protonated_Carbonyl Protonated Carbonyl 2-Acetylbenzoic_Acid->Protonated_Carbonyl Protonation Ethanol Ethanol H+ H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by Ethanol Ethyl_2-Acetylbenzoate This compound Tetrahedral_Intermediate->Ethyl_2-Acetylbenzoate Proton transfer & Elimination of Water Water Water

Caption: Fischer esterification of 2-acetylbenzoic acid.

A key challenge in this synthesis is the inherent equilibrium of the Fischer esterification. To drive the reaction towards the product side and maximize the yield, Le Châtelier's principle is applied by either using a large excess of one reactant (typically ethanol) or by removing water as it is formed.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

FAQ 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields are a frequent frustration in this synthesis. Several factors can be at play, often related to the unique structure of the starting material, 2-acetylbenzoic acid.

Answer: The primary culprits for low yields are often incomplete reaction and the presence of impurities in the starting material. A crucial characteristic of 2-acetylbenzoic acid is its existence in equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methylphthalide.[1] This cyclic form is less reactive towards esterification and its presence can significantly hinder the reaction progress.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Problem: The presence of the unreactive cyclic tautomer of 2-acetylbenzoic acid.

    • Solution: Ensure you are starting with high-purity 2-acetylbenzoic acid. If the purity is questionable, consider recrystallization. The melting point of pure 2-acetylbenzoic acid is 115-118 °C.[2]

  • Drive the Equilibrium Forward:

    • Problem: The Fischer esterification is a reversible reaction.[3]

    • Solution 1: Use Excess Ethanol. A common strategy is to use ethanol as the reaction solvent, creating a large excess that pushes the equilibrium towards the product.

    • Solution 2: Remove Water. Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a suitable solvent for this purpose.

  • Optimize Reaction Conditions:

    • Problem: Suboptimal reaction time or temperature.

    • Solution: Ensure the reaction is heated under reflux for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.

Experimental Protocol: High-Yield Fischer Esterification of 2-Acetylbenzoic Acid

This protocol is designed to maximize the yield of this compound.

Materials:

  • 2-Acetylbenzoic acid (1 equivalent)

  • Anhydrous Ethanol (can be used as solvent, >10 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Toluene (if using a Dean-Stark apparatus)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • Combine 2-acetylbenzoic acid, a large excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

FAQ 2: I am observing an unexpected side product in my reaction mixture. What could it be?

The presence of the acetyl group introduces the possibility of side reactions that are not encountered in the esterification of simple benzoic acid.

Answer: A likely side product is a ketal, formed by the reaction of the acetyl group's carbonyl with two equivalents of ethanol under acidic conditions.

Ketal_Formation Acetyl_Group Acetyl Group on Ring Ketal Ketal Side-Product Acetyl_Group->Ketal Acid-catalyzed reaction Ethanol Ethanol (2 eq.) Ethanol->Ketal H+ H+ (catalyst)

Caption: Potential ketal side-product formation.

Troubleshooting and Prevention:

  • Control Reaction Temperature and Time: Prolonged reaction times and excessively high temperatures can favor ketal formation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Use a Milder Catalyst: While strong acids like sulfuric acid are effective for esterification, they also readily catalyze ketal formation. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Employ a Protecting Group Strategy: For syntheses where ketal formation is a significant issue and high purity is paramount, protecting the ketone functionality before esterification is a viable, albeit longer, route. Acetals are common protecting groups for ketones and are stable under the basic conditions that might be used in subsequent steps, but are removed under acidic conditions.[4][5]

FAQ 3: How can I effectively purify my crude this compound?

Proper purification is critical to obtaining a high-purity final product.

Answer: The most effective method for purifying this compound is vacuum distillation . Due to its relatively high boiling point, distillation at atmospheric pressure can lead to decomposition.

Purification Protocol:

  • Neutralization and Extraction: Before distillation, it is crucial to remove all acidic components. Thoroughly wash the crude product with a saturated sodium bicarbonate solution until no more gas evolves. This step removes both the acid catalyst and any unreacted 2-acetylbenzoic acid. Subsequent washes with water and brine will remove residual salts.

  • Drying: Ensure the organic phase is completely dry before distillation to prevent bumping and potential hydrolysis of the ester at high temperatures.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. The boiling point of this compound is reported as 97-99 °C at 0.3 mmHg.[6] Collect the fraction that distills at the correct temperature and pressure.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Acetylbenzoic AcidC₉H₈O₃164.16115-118-
This compoundC₁₁H₁₂O₃192.21-97-99 @ 0.3 mmHg

Data sourced from ChemSynthesis and PubChem.[2][6][7]

Advanced Troubleshooting: When Standard Protocols Fail

In some instances, even with optimized conditions, yields may remain unsatisfactory. Here are some advanced considerations:

  • Alternative Esterification Methods: If Fischer esterification proves problematic, consider alternative methods such as using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents. These reagents can facilitate esterification under milder conditions, potentially avoiding side reactions.

  • In-depth Analysis of Starting Material: If you are synthesizing your own 2-acetylbenzoic acid, be aware of potential impurities from that synthesis. For example, if starting from 3,4-dimethyl acetophenone, incomplete oxidation could leave residual starting material.[8] Thoroughly characterize your starting material before proceeding with the esterification.

Conclusion

Improving the yield of this compound requires a systematic approach that addresses the inherent challenges of the starting material and the reaction equilibrium. By carefully considering the purity of the 2-acetylbenzoic acid, optimizing reaction conditions to drive the equilibrium forward, being mindful of potential side reactions like ketal formation, and employing proper purification techniques, researchers can significantly enhance the success of this synthesis.

This guide provides a foundation for troubleshooting and optimizing your experiments. Remember that every reaction can have its own nuances, and careful observation and methodical adjustments are key to achieving your desired outcome.

References

  • CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents.
  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents.
  • This compound - 103935-10-0, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • 2-acetylbenzoic acid - 577-56-0, C9H8O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • This compound | C11H12O3 | CID 2799640 - PubChem - NIH. Available at: [Link]

  • Ethyl benzoate | C9H10O2 | CID 7165 - PubChem. Available at: [Link]

  • ethyl 2-methyl benzoate, 87-24-1 - The Good Scents Company. Available at: [Link]

  • Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem. Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Esterification: Preparation of Ethyl benzoate - YouTube. Available at: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. Available at: [Link]

  • Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series - YouTube. Available at: [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. Available at: [Link]

  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. Available at: [Link]

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING - CIBTech. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in Ethyl 2-acetylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ethyl 2-acetylbenzoate. This guide is designed to provide in-depth troubleshooting for common issues related to byproduct formation during the synthesis and subsequent reactions of this versatile keto-ester. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: During the synthesis of this compound via Friedel-Crafts acylation of ethyl benzoate, I'm observing multiple products in my crude NMR. What are the likely isomeric byproducts and how can I minimize them?

Answer:

This is a classic challenge in Friedel-Crafts acylation of substituted aromatic rings. The acetyl group can be directed to different positions on the benzene ring, leading to a mixture of isomers.

Causality of Byproduct Formation:

The directing effects of the ethyl carboxylate group on the benzene ring are key to understanding this issue. The ethyl carboxylate group is an electron-withdrawing group and a meta-director. However, under the strong activating conditions of a Friedel-Crafts reaction, ortho- and para-acylation can also occur, leading to a mixture of products. The primary byproducts are typically Ethyl 3-acetylbenzoate and Ethyl 4-acetylbenzoate .

Troubleshooting Protocol:

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature can increase the selectivity for the desired isomer. Start the reaction at 0°C and allow it to slowly warm to room temperature.

  • Order of Addition: Slowly adding the acylating agent (acetyl chloride or acetic anhydride) to the mixture of the substrate and Lewis acid can help to control the reaction rate and minimize side reactions.

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is a common catalyst, it is very reactive and can lead to more byproducts.[1] Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer better regioselectivity.

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Less polar solvents, like dichloromethane or 1,2-dichloroethane, are generally preferred over more polar solvents.

Purification of the Desired Product:

If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Question 2: My reaction mixture containing this compound has been sitting in a basic solution, and I'm seeing a new, more polar spot on my TLC. What is this likely byproduct?

Answer:

The most probable byproduct in this scenario is 2-acetylbenzoic acid . Esters are susceptible to hydrolysis under both acidic and basic conditions.

Mechanism of Formation (Saponification):

Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming a carboxylate salt. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the carboxylic acid.

Troubleshooting and Prevention:

  • pH Control: If your reaction conditions are not intended to be basic, ensure that all reagents and solvents are neutral. If a basic reagent is used, it should be quenched promptly during the workup.

  • Workup Procedure: When working up a reaction containing an ester, it is generally advisable to avoid prolonged exposure to strong bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly.

  • Storage: Store this compound in a cool, dry place, away from strong acids and bases.

Workflow for Hydrolysis Prevention:

Start Reaction with This compound Workup Reaction Workup Start->Workup AcidWash Optional Mild Acid Wash (e.g., dilute HCl) Workup->AcidWash Neutralize any excess base BaseWash Brief Mild Base Wash (e.g., NaHCO3) Workup->BaseWash If no acid wash is needed AcidWash->BaseWash Remove acidic impurities Dry Dry with Anhydrous Sulfate (Na2SO4 or MgSO4) BaseWash->Dry Byproduct 2-Acetylbenzoic Acid Formation BaseWash->Byproduct Prolonged exposure or strong base Evaporate Solvent Evaporation Dry->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow to minimize ester hydrolysis during reaction workup.

Question 3: I am attempting a reaction using a strong base with this compound, and I'm getting a significant amount of a higher molecular weight byproduct. What could be happening?

Answer:

You are likely observing the product of a self-condensation reaction , specifically a Claisen condensation . The acetyl group's alpha-protons are acidic and can be deprotonated by a strong base, leading to the formation of an enolate. This enolate can then attack the ester carbonyl of another molecule of this compound.

Mechanism of Claisen Condensation:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) removes a proton from the methyl group of the acetyl moiety.

  • Nucleophilic Attack: The resulting enolate attacks the ester carbonyl of a second molecule of this compound.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form a β-dicarbonyl compound.

Minimizing Self-Condensation:

  • Use of a Non-Nucleophilic Base: If the goal is simply to deprotonate another position on the molecule without inducing condensation, consider a bulky, non-nucleophilic base like lithium diisopropylamide (LDA).

  • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) can often favor the desired reaction over the condensation pathway.

  • Inverse Addition: If reacting the enolate of this compound with another electrophile, slowly add the this compound to a solution of the base to maintain a low concentration of the starting material and minimize self-condensation.

Visualizing the Self-Condensation Pathway:

sub1 This compound Base enolate Enolate Formation sub1->enolate Deprotonation attack Nucleophilic Attack enolate->attack sub2 Another molecule of This compound sub2->attack intermediate Tetrahedral Intermediate attack->intermediate product β-Dicarbonyl Byproduct Ethoxide intermediate->product Elimination

Caption: The self-condensation pathway of this compound.

Summary of Potential Byproducts and Mitigation Strategies

Byproduct NameFormation PathwayKey Mitigation Strategies
Ethyl 3-acetylbenzoate & Ethyl 4-acetylbenzoate Friedel-Crafts AcylationLower reaction temperature, use a milder Lewis acid, control the order of addition.
2-Acetylbenzoic acid Ester Hydrolysis (Saponification)Avoid prolonged exposure to strong acids or bases, use mild conditions during workup.
β-Dicarbonyl Compound Claisen Self-CondensationUse non-nucleophilic bases, run reactions at low temperatures, use inverse addition.

References

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). New process for friedel-crafts reaction, and catalyst therefore.
  • Reddit. (2025). Help needed to find secondary tests for Ethyl Benzoate. Retrieved from [Link]

  • Doceri. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Purification of Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones. Retrieved from [Link]

  • Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • PMC. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Filo. (2024). Predict the products of the reaction between ethyl benzoate and.... Retrieved from [Link]

  • Academia.edu. (n.d.). A synthesis of pyrrolo[2,1-a]isoquinolines through the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate. Retrieved from [Link]

  • LabArchives. (n.d.). Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Retrieved from [Link]

  • ResearchGate. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]

  • Chegg.com. (2023). Solved 2. You perform a Nitration reaction with Ethyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation, isolation and purification of epothilone b, and x-ray crystal structures of epothilone b.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

  • Chegg.com. (2019). Solved Which is the product of the reaction of ethyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

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Technical Support Center: Catalyst Selection for "Ethyl 2-acetylbenzoate" Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for catalyst selection in cross-coupling reactions involving "Ethyl 2-acetylbenzoate" and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this sterically demanding substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with derivatives of "this compound" so challenging?

The primary difficulty arises from severe steric hindrance. The substrate features an acetyl group and an ethyl ester group positioned ortho to the reactive center (assuming a functionalized aryl ring, e.g., ethyl 2-acetyl-6-bromobenzoate). These bulky groups physically obstruct the approach of the metal catalyst to the C-X bond, making the crucial oxidative addition step of the catalytic cycle kinetically slow.[1][2] Furthermore, the electron-withdrawing nature of these groups can influence the electronic properties of the aromatic ring, potentially impeding oxidative addition.

Q2: What is the single most critical factor for achieving high yields in these reactions?

Unquestionably, the choice of ligand is paramount. The ligand's role is not merely to solubilize the metal center but to actively create a highly reactive catalytic species. For sterically hindered substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[3][4] These ligands promote the formation of a monoligated, 12-electron L1Pd(0) species, which is significantly more reactive in oxidative addition than its bis-ligated counterparts.[5][6]

Q3: Which cross-coupling reactions are most relevant for this class of substrate?

Given its prevalence in pharmaceutical and materials science, the most common transformations are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds (biaryls). This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[3][7]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds, crucial for synthesizing aryl amines.[8][9] This reaction has largely replaced harsher classical methods.[9]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds to introduce alkyne moieties.[10][11]

Core Guide: Catalyst & Ligand Selection Strategy

The key to success is selecting a catalyst system that accelerates the rate-limiting oxidative addition step without promoting unwanted side reactions.

The Central Role of the Ligand: Overcoming Steric Hindrance

For a substrate like an ortho-halogenated this compound, the palladium catalyst must navigate a crowded environment. Standard ligands like PPh₃ often fail because they are not bulky enough to force the equilibrium towards the highly active monoligated palladium species.

Causality: Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃), possess large cone angles.[2][4] This steric bulk makes it unfavorable for two ligands to coordinate to the palladium(0) center. The resulting monoligated L₁Pd(0) complex is more coordinatively unsaturated and thus more reactive towards the aryl halide.[5] Concurrently, the strong electron-donating nature of these ligands increases the electron density on the palladium center, which further facilitates the insertion of the metal into the carbon-halide bond.[1][4]

Recommended Catalyst Systems for Hindered Substrates

The following table summarizes catalyst systems proven to be effective for challenging cross-coupling reactions. The selection should be viewed as a starting point for optimization.

Coupling Type Recommended Ligand Palladium Source Typical Base Solvent Rationale & Key Considerations Yield Range (%)
Suzuki-Miyaura XPhos, SPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂, or XPhos Pd G3/G4K₃PO₄, K₂CO₃Toluene, Dioxane, THF/H₂OBuchwald ligands excel at coupling hindered partners. K₃PO₄ is a good choice to avoid potential hydrolysis of the ethyl ester.[1][12] Air-stable G3/G4 precatalysts simplify setup.70–95
Buchwald-Hartwig BrettPhos, RuPhos, XPhosPd₂(dba)₃, Pd(OAc)₂, or BrettPhos Pd G3LHMDS, NaOtBu, K₃PO₄Toluene, DioxaneChoice of base is critical and depends on the amine's pKa. Stronger bases like LHMDS are often required, but can risk side reactions with the ketone or ester.[8] BrettPhos is specifically designed for a broad range of amines.[8]65–90
Sonogashira P(t-Bu)₃, cataCXium® APdCl₂(PPh₃)₂, Pd(OAc)₂Et₃N, DIPEATHF, DMFRequires a copper(I) co-catalyst (e.g., CuI).[10][13] Bulky trialkylphosphines stabilize the active Pd species.[14] Copper-free methods are also available and can prevent alkyne homocoupling.[10]60–85
Decision-Making Workflow for Catalyst Selection

This workflow provides a logical pathway for selecting and optimizing your catalyst system.

G cluster_start Initiation cluster_selection Catalyst Selection cluster_reaction Execution & Analysis cluster_troubleshooting Troubleshooting start Define Coupling Partners (e.g., Aryl Bromide + Boronic Acid) ligand_choice Select Bulky Ligand (e.g., XPhos for Suzuki, BrettPhos for Amination) start->ligand_choice Sterically Hindered Substrate precatalyst_choice Choose Pd Source (Air-stable G3/G4 precatalyst is recommended for reproducibility) ligand_choice->precatalyst_choice base_choice Select Base (K3PO4 for ester compatibility) precatalyst_choice->base_choice run_reaction Run Initial Reaction (e.g., 80-100 °C, 12-24h) base_choice->run_reaction analyze Analyze Outcome (LCMS/TLC) run_reaction->analyze low_conversion Low Conversion? -> Increase Temp -> Screen Other Ligands (RuPhos, SPhos) -> Check Reagent Purity analyze->low_conversion <50% Yield side_products Side Products? -> Use Milder Base -> Degas Thoroughly -> Check Stoichiometry analyze->side_products Byproducts Observed success Success! Proceed with Scale-up analyze->success >80% Yield Clean Reaction low_conversion->run_reaction Re-optimize side_products->run_reaction Re-optimize

Caption: Catalyst selection and optimization workflow.

Troubleshooting Guide
Problem: My reaction shows no or very low conversion of the starting aryl halide.
  • Potential Cause 1: Inactive Catalyst System. The oxidative addition step is likely too slow. Your chosen ligand may not be suitable for this specific sterically hindered substrate.

    • Solution:

      • Switch to a More Active Ligand: If you started with a less bulky ligand, switch to a well-established Buchwald-type biarylphosphine like XPhos, RuPhos, or BrettPhos.[15][16] These are designed for hindered substrates.

      • Use an Air-Stable Precatalyst: Instead of generating the catalyst in situ from sources like Pd₂(dba)₃, use a palladacycle precatalyst (e.g., XPhos Pd G3). These are more robust, activate consistently, and reduce sensitivity to air/moisture during setup.[17]

      • Increase Temperature: For difficult couplings, higher temperatures (100-120 °C) may be necessary to overcome the activation energy barrier.[17]

  • Potential Cause 2: Inappropriate Base. The base might be too weak to facilitate the transmetalation (Suzuki) or deprotonate the amine (Buchwald-Hartwig) effectively.

    • Solution:

      • Screen Bases: While K₃PO₄ is a good starting point for ester-containing molecules, if the reaction is sluggish, consider screening other bases like K₂CO₃ or CsF. For aminations, a stronger, non-nucleophilic base like LHMDS or NaOtBu might be required, but monitor carefully for ester hydrolysis.[8]

      • Ensure Base Quality: Use a freshly opened or finely ground base. Anhydrous conditions are often crucial, and old bases can absorb water. For some Suzuki couplings, a small amount of water is beneficial, so using a hydrated base or a solvent system like Dioxane/H₂O can be strategic.[1][12]

Problem: I'm observing significant side products.
  • Potential Cause 1: Dehalogenation of Starting Material. This occurs when the aryl halide is reduced instead of coupled. It's often caused by β-hydride elimination from the palladium intermediate or other reductive pathways.

    • Solution:

      • Choose a Ligand that Inhibits β-Hydride Elimination: Bulky ligands that promote rapid reductive elimination can outcompete β-hydride elimination.[4]

      • Ensure Anhydrous Conditions: Water can be a proton source for dehalogenation. Ensure solvents and reagents are dry.

  • Potential Cause 2: Homocoupling of Boronic Acid (Suzuki Reaction). This side product (R-B(OH)₂ → R-R) is common and is often promoted by the presence of oxygen.

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. Perform at least three vacuum/inert gas backfill cycles and sparge the solvent with argon or nitrogen for 20-30 minutes before use.[17]

      • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

  • Potential Cause 3: Hydrolysis of the Ethyl Ester. The ester group is sensitive to strongly basic and aqueous conditions, especially at elevated temperatures.

    • Solution:

      • Use a Milder Base: This is the most effective solution. Switch from strong bases like NaOH or NaOtBu to milder inorganic bases like K₃PO₄, K₂CO₃, or KF.[12]

      • Minimize Water: Use anhydrous solvents and reagents where possible. If an aqueous co-solvent is required for solubility, minimize its volume and the reaction time.

      • Lower Reaction Temperature: If the coupling is efficient, reducing the temperature can decrease the rate of hydrolysis.

Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide

This protocol is a starting point and should be optimized for each specific substrate combination.

Reagents & Equipment:

  • Ethyl 2-acetyl-6-bromobenzoate (1.0 equiv.)

  • Arylboronic Acid (1.5 equiv.)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Adding Solids: Under a positive flow of inert gas, add the Ethyl 2-acetyl-6-bromobenzoate, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to the flask. The air-stable nature of the G3 precatalyst allows it to be handled briefly in the air.[17]

  • Atmosphere Exchange: Seal the flask with a septum and perform three cycles of vacuum backfill with your inert gas to ensure the solids are in an inert environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (e.g., 0.1 M concentration relative to the limiting reagent). The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Reaction Execution: Fit the flask with a reflux condenser under a positive flow of inert gas. Lower the flask into a preheated oil bath set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS. Reactions with hindered substrates may take 12-24 hours to reach completion.[17]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Appendices
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed cycle, highlighting where steric hindrance poses a challenge.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) ArPdX L-Pd(II)-Ar(X) (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition (Rate-limiting due to sterics) ArPdAr_prime L-Pd(II)-Ar(Ar') (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-X (Ethyl 2-acetyl-X-benzoate) ArX->Pd0 Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Ar_prime_B->ArPdX Base Base (e.g., K₃PO₄) Base->ArPdX

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

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  • Poremba, K. E., et al. (2018). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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  • Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]

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  • Bheeter, R., et al. (2018). Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols. National Institutes of Health. [Link]

  • Hruszkewycz, D. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

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  • Do, H.-Q., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health. [Link]

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  • Do, T. T., et al. (2022). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. National Institutes of Health. [Link]

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  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]

  • Andersen, S. K., et al. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylene without Deprotection of the Trimethylsilyl Group. Arkivoc. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. (2014). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate with substituted terminal alkyne. [Link]

  • Gowrisankar, S., et al. (2011). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Semantic Scholar. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Santoro, O., et al. (2014). Synthesis of diethyl 2-(aryl)vinylphosphonates by the Heck reaction catalysed by well-defined palladium complexes. ResearchGate. [Link]

  • Köcher, S., et al. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [Link]

  • Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Gooßen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. National Institutes of Health. [Link]

  • Hruszkewycz, D. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-acetylbenzoate and Methyl 2-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, 2-acetylbenzoate esters are valuable intermediates, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science applications.[1][2][3] The choice between the ethyl and methyl variants—Ethyl 2-acetylbenzoate and Mthis compound—is often perceived as a trivial decision based on cost or availability. However, the subtle yet significant differences in their reactivity profiles can profoundly impact reaction kinetics, product yields, and purification strategies.

This in-depth guide provides a comparative analysis of these two critical reagents. Moving beyond a simple datasheet comparison, we will explore the underlying electronic and steric factors that govern their reactivity. This analysis is supported by analogous experimental data and provides practical, field-proven insights to help researchers, scientists, and drug development professionals make informed decisions in their synthetic endeavors.

Physicochemical Properties: The Foundation of Reactivity

The choice of reagent begins with an understanding of its physical properties, which dictate handling, reaction setup, and workup procedures. The seemingly minor difference of a single methylene unit (-CH₂-) between the ethyl and methyl esters results in predictable variations in their physical characteristics.

PropertyMthis compoundThis compoundRationale for Difference
CAS Number 1077-79-8[4]103935-10-0[5]N/A
Molecular Formula C₁₀H₁₀O₃[4][6]C₁₁H₁₂O₃[5][7]Addition of a -CH₂- group.
Molecular Weight 178.18 g/mol [4][6]192.21 g/mol [5]Increased mass from the additional ethyl carbon and hydrogens.
Boiling Point 285.8°C at 760 mmHg[8]301.0°C at 760 mmHg[9]Increased van der Waals forces due to larger molecular size.
Density ~1.12 g/cm³[8]~1.1 g/cm³[9]Generally, density differences are minor for such homologs.

These properties have immediate practical implications. For instance, the higher boiling point of the ethyl ester can be advantageous in high-temperature reactions, reducing solvent loss. Conversely, the lower boiling point of the methyl ester can facilitate easier removal under vacuum during purification.

The Decisive Factors: Steric and Electronic Effects

The reactivity differences between the methyl and ethyl esters are primarily governed by two fundamental principles: steric hindrance and electronic effects.

  • Steric Hindrance : The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of nucleophiles or bases to the ester carbonyl group. This effect is particularly pronounced in ortho-substituted systems like 2-acetylbenzoates, where the acetyl group already contributes to a crowded environment around the ester functionality.[10][11]

  • Electronic Effects : The ethyl group is slightly more electron-donating (positive inductive effect, +I) than the methyl group. This increased electron density on the ester carbonyl carbon makes it marginally less electrophilic. While this electronic effect is often subtle, it can influence the rates of nucleophilic acyl substitution reactions.

In concert, these factors mean that Mthis compound is generally more reactive towards nucleophiles than its ethyl counterpart due to lower steric hindrance and a slightly more electrophilic carbonyl carbon.

Core Reactivity Analysis: Keto-Enol Tautomerism

A key feature of 2-acetylbenzoates is the presence of α-hydrogens on the acetyl group, which allows for the formation of an enol or enolate. This keto-enol tautomerism is a fundamental equilibrium that dictates the molecule's ability to act as a nucleophile in reactions like alkylations and condensations.[12][13]

Caption: Figure 1. Keto-enol tautomerism in 2-acetylbenzoates (R = Me or Et).

The equilibrium position is not significantly influenced by the choice of methyl versus ethyl ester, as the ester group is electronically distant from the enolizing protons. However, the rate of enolate formation under basic conditions can be subtly affected, with the less-hindered methyl ester potentially allowing for faster deprotonation by a bulky base.

Comparative Reactivity in Key Synthetic Transformations

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of esters is a classic reaction for comparing reactivity. In this nucleophilic acyl substitution, a hydroxide ion attacks the ester carbonyl. Due to the principles outlined above, we can confidently predict the relative rates.

  • Mthis compound : Experiences less steric hindrance, allowing for easier nucleophilic attack by OH⁻. The carbonyl is also slightly more electrophilic.

  • This compound : The bulkier ethyl group provides greater steric shielding, slowing the rate of attack.

While direct kinetic data for these specific substrates is sparse, extensive studies on analogous benzoate esters confirm this trend. For example, the rate of alkaline hydrolysis of methyl benzoate is consistently faster than that of ethyl benzoate under identical conditions.[14][15]

Hydrolysis_Workflow Start Ester (R=Me or Et) + NaOH(aq) Step1 Nucleophilic Attack by OH⁻ Start->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of Intermediate (Loss of Alkoxide) Intermediate->Step2 Products Sodium Benzoate Salt + R-OH Step2->Products Step3 Acidic Workup (e.g., HCl) Products->Step3 Final Carboxylic Acid (Final Product) Step3->Final caption Figure 2. Generalized workflow for base-catalyzed ester hydrolysis.

Caption: Figure 2. Generalized workflow for base-catalyzed ester hydrolysis.

Condensation and Alkylation Reactions

In reactions where the 2-acetylbenzoate is first converted to its enolate to act as a nucleophile, the primary difference arises from the subsequent reaction of the ester group. For instance, in a Dieckmann-type intramolecular condensation, the enolate of the acetyl group would attack the ester carbonyl. In such cases, the greater electrophilicity and lower steric hindrance of the methyl ester would lead to a faster rate of cyclization compared to the ethyl ester.

Experimental Protocol: Comparative Hydrolysis Rate Monitoring

This protocol provides a self-validating system to empirically determine the reactivity difference. The progress of the reaction is monitored by quenching aliquots and titrating the remaining base, allowing for a direct comparison of reaction rates.

Objective: To compare the rate of saponification of Mthis compound and this compound at a constant temperature.

Materials:

  • Mthis compound (178.18 g/mol )

  • This compound (192.21 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Ethanol (or another suitable co-solvent to ensure homogeneity)

  • Phenolphthalein indicator

  • Ice bath

  • Thermostatically controlled water bath

  • Burettes, pipettes, conical flasks

Procedure:

  • Reaction Setup (Run in Parallel for Each Ester):

    • Equilibrate two separate flasks, one containing 50 mL of 0.1 M NaOH and the other containing a solution of the ester (e.g., 0.005 moles) in 50 mL of ethanol, in the water bath set to a constant temperature (e.g., 30°C).

    • To initiate the reaction (t=0), rapidly add the NaOH solution to the ester solution with vigorous stirring. Immediately withdraw a 10 mL aliquot.

  • Quenching and Titration:

    • Dispense the 10 mL aliquot into a flask containing ~20 mL of ice-cold distilled water to quench the reaction.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the unreacted NaOH with the standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used. This is the "t=0" reading.

  • Time Points:

    • Withdraw 10 mL aliquots at regular intervals (e.g., 10, 20, 30, 45, 60 minutes).

    • Quench and titrate each aliquot as described in Step 2.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Plot a graph of 1/[NaOH] versus time. For a second-order reaction, this should yield a straight line.

    • The slope of the line is the rate constant (k). Compare the calculated rate constants for the methyl and ethyl esters.

Expected Outcome: The rate constant (k) for the hydrolysis of Mthis compound will be greater than that for this compound, providing quantitative validation of its higher reactivity.

Making the Right Choice: A Researcher's Guide

The selection between these two esters is not merely academic; it has tangible consequences for synthesis. The following logic diagram outlines a decision-making framework.

Decision_Framework cluster_considerations Key Reactivity Considerations cluster_choices Reagent Choice Goal Synthetic Goal Sterics Is the reaction sensitive to steric hindrance? Goal->Sterics Kinetics Is a faster reaction rate desirable? Goal->Kinetics Purification What is the planned purification method? Goal->Purification Methyl Choose Mthis compound Sterics->Methyl Yes Kinetics->Methyl Yes Purification->Methyl Easy solvent removal desired Ethyl Choose This compound Purification->Ethyl High-temp reaction or distillation needed caption Figure 3. Decision logic for selecting the appropriate 2-acetylbenzoate ester.

Caption: Figure 3. Decision logic for selecting the appropriate 2-acetylbenzoate ester.

  • Choose Mthis compound when:

    • Maximizing reaction rate is critical.

    • The reacting partner (nucleophile or electrophile) is sterically bulky.

    • A lower-boiling point product is advantageous for purification.

  • Choose this compound when:

    • A slightly slower, more controlled reaction is acceptable or desired.

    • The reaction is performed at high temperatures where the higher boiling point and lower volatility are beneficial.

    • Transesterification with an ethanolic solvent or base (e.g., sodium ethoxide) is a concern, in which case using the ethyl ester prevents product mixture formation.

Conclusion

While this compound and Mthis compound are structurally similar, their reactivity profiles are distinct. The smaller size and slightly greater electrophilicity of the methyl ester render it the more reactive species in most common transformations, particularly those involving nucleophilic attack at the ester carbonyl, such as hydrolysis. This heightened reactivity can be leveraged to achieve faster reaction times and overcome steric challenges. Conversely, the ethyl ester offers advantages in high-temperature applications and can provide a greater degree of control in certain synthetic contexts. By understanding the interplay of steric and electronic effects, the discerning researcher can move beyond arbitrary selection and strategically choose the optimal reagent to enhance the efficiency and success of their synthetic routes.

References

  • Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil.
  • BenchChem. (2025). A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions.
  • CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022).
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • RSC Publishing. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters and Amides.
  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
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  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • PubChem. (n.d.). Mthis compound.
  • ChemSynthesis. (2025). This compound.
  • PubChem. (n.d.). Methyl 4-acetylbenzoate.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
  • Wikipedia. (n.d.). Ortho effect.
  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.
  • The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
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  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • Chemsrc. (2025). Benzoic acid,2-acetyl-, methyl ester.
  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions.
  • Synthetic Methods and Pharmaceutical Applications of 4-Acetyl-2-methylbenzoic acid. (2026).
  • A to Z Chemistry. (2020). Ortho effect.
  • CAS Common Chemistry. (n.d.). Ethyl 2-acetoxybenzoate.
  • Khan Academy. (n.d.). Keto-enol tautomerization.
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  • YouTube. (2022). How does ortho-effect work in benzoic acids?.

Sources

A Comparative Guide to the Purity Analysis of Ethyl 2-acetylbenzoate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-acetylbenzoate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Its purity profile can significantly influence the outcome of a synthetic route, affecting yield, impurity profiles of subsequent steps, and the overall safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the why behind the how—elucidating the scientific rationale for methodological choices and offering a comparative framework grounded in fabricated but realistic experimental data.

Understanding the Analyte: this compound

This compound (C₁₁H₁₂O₃, M.W. 192.21 g/mol ) is an aromatic ester containing both an ester and a ketone functional group.[1][2] This dual functionality, along with its aromatic ring, dictates its chromatographic behavior. The presence of the phenyl ring provides a strong chromophore, making it an excellent candidate for UV detection in HPLC. Its boiling point of 301.0 ± 25.0 °C at 760 mmHg suggests sufficient volatility for analysis by Gas Chromatography.[3]

Potential impurities in this compound could arise from its synthesis, which is often a variation of esterification reactions.[4] These may include unreacted starting materials like 2-acetylbenzoic acid, residual ethanol, or by-products from side reactions. An effective analytical method must be able to separate the main component from these structurally similar compounds.

Primary Method: High-Performance Liquid Chromatography (HPLC)

For routine quality control of non-volatile or thermally sensitive aromatic compounds, reversed-phase HPLC is the industry standard.[5][6] Its high resolving power and compatibility with a wide range of analytes make it the primary choice for the purity analysis of this compound.

Rationale for HPLC Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar compounds like this compound. The nonpolar C18 chains interact with the aromatic ring and ethyl group of the analyte via hydrophobic interactions.

  • Mobile Phase: A mixture of a weak acid in water and an organic solvent, such as acetonitrile or methanol, is typically employed. The acidic modifier (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of any acidic impurities, such as residual 2-acetylbenzoic acid.[7] Suppressing ionization ensures that the analyte and impurities are in a single, neutral form, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is often chosen for its lower viscosity and UV transparency.

  • Detection: The aromatic ring in this compound provides strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set at a wavelength of maximum absorbance (e.g., around 254 nm) will provide high sensitivity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-15 min: 40% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 40% B

    • 18-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50 v/v).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 h1 Autosampler Injection (10 µL) s3->h1 Inject Sample h2 Gradient Elution (C18 Column, 30°C) h1->h2 h3 DAD Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 Signal Output d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3 GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetone s1->s2 s3 Transfer to GC Vial s2->s3 g1 Autosampler Injection (1 µL) s3->g1 Inject Sample g2 Temperature Programmed Separation (DB-5 Column) g1->g2 g3 FID Detection (300°C) g2->g3 d1 Chromatogram Generation g3->d1 Signal Output d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-acetylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-acetylbenzoate (CAS No. 103935-10-0) is a valuable β-keto ester intermediate in synthetic organic chemistry, frequently utilized in the development of complex molecules and pharmaceutical compounds.[1][2] Its utility in the laboratory is matched by the critical need for rigorous and compliant disposal procedures. Improper handling of this compound and its associated waste streams can pose significant safety, environmental, and regulatory risks. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The protocols described herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

A foundational understanding of a chemical's properties is paramount to designing a safe disposal plan. The primary hazards associated with this compound are its combustibility and its potential environmental impact. While specific toxicity data is limited, its structural class suggests that it should be handled with the same prudence as other aromatic esters, which can cause skin and eye irritation and may be harmful if swallowed.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 103935-10-0 [2]
Molecular Formula C₁₁H₁₂O₃ [5]
Molecular Weight 192.21 g/mol [2]
Appearance Light yellow liquid [3]
Boiling Point 301.0 ± 25.0 °C at 760 mmHg [5]
Flash Point 130.9 ± 23.2 °C [5]

| Density | ~1.1 g/cm³ |[5] |

The high flash point classifies this compound as a combustible liquid, not flammable, meaning it requires heating before it can be ignited.[5] However, all sources of ignition should still be meticulously controlled in areas where it is handled and stored.[6][7]

Section 2: The Core Principle of Compliant Disposal

The single most critical directive for the disposal of this compound and its associated waste is that it must be treated as hazardous chemical waste.

  • DO NOT dispose of this compound down the drain.[8] This practice is strictly prohibited as the compound is not readily biodegradable and can be toxic to aquatic life.[3]

  • DO NOT dispose of it in regular laboratory trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[9]

All waste containing this compound must be collected, properly labeled, and disposed of through an approved and licensed hazardous waste disposal contractor.[3]

Section 3: Step-by-Step Disposal Procedures

Proper segregation and containment at the point of generation are essential for a safe and compliant waste management program.

Unused or Surplus Product
  • Assessment: Ensure the original container is in good condition, with a tightly sealing cap and an intact, legible label.

  • Labeling: If the original label is damaged, create a new hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound".

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from heat, sparks, and incompatible materials like strong oxidizing agents and strong bases.[6]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or its designated hazardous waste contractor.

Liquid Waste Streams (e.g., Reaction Mixtures, Solvent Rinses)
  • Segregation: Collect all liquid waste containing this compound in a dedicated, compatible waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Selection: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top lid. Ensure the container is clean and appropriately sized for the expected volume of waste.

  • Labeling: Immediately affix a hazardous waste label to the container. List all chemical constituents, including solvents, and their approximate percentages. Clearly write "Hazardous Waste" and the date accumulation started.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated SAA with secondary containment.

Contaminated Solid Waste (e.g., Gloves, Pipettes, Spill Cleanup Materials)
  • Collection: Place all contaminated solid materials into a dedicated, labeled container. This is typically a heavy-duty plastic bag or a lined solid waste drum.

  • Containment: Double-bagging is recommended for highly contaminated items to prevent leakage.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminants (e.g., "Solid Waste contaminated with this compound").

  • Disposal: Once the container is full, seal it and arrange for pickup through your EHS office.

Decontamination of Empty Containers

An "empty" container that held this compound is not considered non-hazardous until properly decontaminated. The standard and required procedure is a triple rinse.[9]

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into your designated liquid hazardous waste container. This rinsate is hazardous waste. [9]

  • Repeat: Perform this rinse procedure two more times for a total of three rinses.

  • Final Disposal: After the triple rinse, the container can often be disposed of as regular trash. Deface the original chemical label and remove the cap before disposal to signal that it has been decontaminated.[9]

Section 4: Managing Spills

Immediate and correct response to a spill is critical for laboratory safety.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.[4]

  • Ventilate: Increase ventilation to the area, preferably using a chemical fume hood.

  • Contain: Wearing appropriate Personal Protective Equipment (PPE)—including safety goggles, a lab coat, and chemical-resistant gloves—contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or earth.[7]

  • Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collect: Carefully scoop the absorbed material using non-sparking tools into a designated container for hazardous solid waste.[7]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.

  • Label and Dispose: Seal and label the waste container and manage it as described in Section 3.3.

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G start Waste Generated characterize Characterize Waste (Liquid, Solid, Unused Product) start->characterize liquid_path Liquid Waste (reaction mixture, rinsate) characterize->liquid_path  Liquid solid_path Solid Waste (gloves, spill media) characterize->solid_path  Solid unused_path Unused Product (original container) characterize->unused_path  Unused container Select Compatible & Labeled Waste Container liquid_path->container solid_path->container segregate Segregate from Incompatible Wastes unused_path->segregate container->segregate store Store in Designated SAA (Secondary Containment, Lid On) segregate->store request Request Pickup via EHS / Hazardous Waste Contractor store->request

Caption: Decision workflow for this compound waste management.

Section 6: Advanced Considerations: The Rationale Behind Disposal Methods

Why Incineration is the Preferred Method

The industry-standard disposal method for organic chemical waste like this compound is high-temperature incineration at a licensed facility. The rationale is based on the principles of thermal decomposition.

  • Complete Combustion: Aromatic esters will completely decompose at temperatures typically exceeding 850°C into carbon dioxide (CO₂) and water (H₂O).[10]

  • Prevention of Harmful Byproducts: Incomplete or low-temperature combustion of aromatic compounds can lead to the formation of hazardous polycyclic aromatic hydrocarbons (PAHs).[11] Professional hazardous waste incinerators are engineered with precise temperature controls and air pollution control equipment to ensure complete destruction and scrub any harmful gases, making this the most environmentally sound disposal option.[12]

In-Lab Chemical Treatment (For Expert Use Only)

While not a replacement for professional disposal, in-lab chemical treatment may be permissible under specific and highly regulated circumstances to render a waste stream less hazardous before collection.[13] For a β-keto ester, a potential method is base-catalyzed hydrolysis (saponification).

  • Mechanism: Treatment with a strong base (e.g., sodium hydroxide) would hydrolyze the ester into sodium 2-acetylbenzoate and ethanol. This process must be performed by a trained chemist, as it is exothermic and requires careful control of pH and temperature.

  • Regulatory Caveat: Crucially, treating your own hazardous waste is a regulated activity. Many jurisdictions require specific permits or have strict limits on the types and quantities of treatment allowed in a laboratory setting.[13] You must consult and receive approval from your institution's EHS office before attempting any in-lab chemical treatment of hazardous waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this means a strict adherence to hazardous waste protocols, from the point of generation to final disposal. By following the detailed procedures for segregation, containment, labeling, and spill response outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Benzoate, 99+%. Retrieved from Cole-Parmer. [Link]

  • ChemSrc. (2025). This compound | CAS#:103935-10-0. Retrieved from ChemSrc. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • Lee, W. J., et al. (1998). The Emission of Polycyclic Aromatic Hydrocarbons from Municipal Solid Waste Incinerators during the Combustion Cycle. PubMed. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from ACS. [Link]

  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (n.d.). MDPI. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from ChemSynthesis. [Link]

  • The Organic Chemistry Tutor. (2024). Synthesis of Aromatic Ester. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA. [Link]

  • CAS Common Chemistry. (n.d.). Ethyl 2-acetoxybenzoate. Retrieved from CAS. [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager. [Link]

  • Chem Veda. (2017). Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|. YouTube. [Link]

  • Sadhra, S., et al. (2007). Polycyclic aromatic hydrocarbon emissions from clinical waste incineration. PubMed. [Link]

  • Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from DTSC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. [Link]

  • Google Patents. (n.d.). US3717672A - Neutralization process for ester materials.
  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from Wikipedia. [Link]

Sources

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